molecular formula C13H13NO2 B13045473 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Katalognummer: B13045473
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: QYLVLBXTUJTBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-(1-methylindol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-14-7-4-9-8-10(2-3-11(9)14)13(5-6-13)12(15)16/h2-4,7-8H,5-6H2,1H3,(H,15,16)

InChI-Schlüssel

QYLVLBXTUJTBOJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=CC(=C2)C3(CC3)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2] This guide provides a comprehensive framework for the experimental determination of the key physicochemical properties of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and the scientific rationale necessary for its complete characterization. We will delve into the "why" and "how" of determining crucial parameters such as acid dissociation constant (pKa), lipophilicity (LogP/D), and aqueous solubility, providing a self-validating system of protocols for researchers.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The structure of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid presents a unique combination of a lipophilic indole nucleus, a rigid cyclopropane ring, and an ionizable carboxylic acid group. This distinct architecture necessitates a precise evaluation of its physicochemical profile to predict its behavior in biological systems.[2] Properties such as pKa, LogP, and solubility are not mere data points; they are foundational pillars that inform decisions on formulation, dosing, and even the likelihood of a compound successfully navigating clinical trials.[1][2] For instance, the ionization state of the carboxylic acid, dictated by its pKa, will profoundly influence its ability to cross cellular membranes and its solubility in the varying pH environments of the gastrointestinal tract.[3][4]

A preliminary analysis based on Lipinski's Rule of Five—a widely used guideline for predicting the druglikeness of a molecule—can offer initial insights.[1][5] This rule suggests that orally active drugs generally have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a LogP value not exceeding 5.[1] While our target molecule is likely to comply with most of these criteria, experimental validation is paramount.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[3][6] For 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. The pKa of this group will dictate the molecule's charge at different physiological pH levels, which in turn affects its solubility, permeability, and interaction with biological targets.[2][7][8]

Causality Behind Experimental Choice: Why Potentiometric Titration?

Potentiometric titration is the gold standard for pKa determination due to its accuracy and reproducibility.[9][10] This method directly measures the change in pH of a solution of the compound as a titrant (a strong base in this case) is added, allowing for the precise identification of the inflection point where the acid is half-neutralized.[9][11]

Experimental Workflow: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[9][11]

    • Accurately weigh and dissolve the test compound in the KCl solution to a final concentration of approximately 1 mM. If solubility is low, a co-solvent like methanol may be used, and the apparent pKa will be determined.[12]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9][11]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the compound solution in a thermostated vessel at 25°C.[12]

    • Purge the solution with nitrogen to prevent interference from atmospheric CO2.[9][11]

    • If titrating a weak acid, first acidify the solution to approximately pH 2 with 0.1 M HCl.[9]

    • Add the standardized NaOH solution in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading stabilizes.[9][11]

    • Continue the titration until the pH reaches approximately 12.[9]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added.

    • Calculate the first derivative of the titration curve to accurately locate the equivalence point (the inflection point).

    • The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[11]

Lipophilicity (LogP and LogD): A Measure of Membrane Permeability

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[13][14] It is quantified as the partition coefficient (P) or its logarithm (LogP) for the neutral form of the molecule, and the distribution coefficient (D) or its logarithm (LogD) for the ionizable form at a specific pH.[15]

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP/D values.[15][16] It directly measures the partitioning of the compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH), providing a direct and unambiguous result.[14][16]

Experimental Workflow: LogD7.4 Determination

Caption: Workflow for LogD7.4 determination by the shake-flask method.

Detailed Step-by-Step Methodology
  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate.[17]

  • Partitioning Experiment:

    • Accurately add known volumes of the pre-saturated n-octanol and buffer to a vial.

    • Add a small amount of a concentrated stock solution of the test compound.

    • Securely cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[18]

  • Phase Separation and Sampling:

    • Centrifuge the vials to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers for analysis.

  • Quantification:

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[17][]

    • Prepare calibration standards in both n-octanol and the aqueous buffer to ensure accurate quantification.

  • Calculation:

    • The distribution coefficient (D) at pH 7.4 is calculated as: D7.4 = [Concentration in n-octanol] / [Concentration in aqueous buffer].

    • LogD7.4 is the base-10 logarithm of this ratio.

    • The experiment should be repeated at least three times.

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[20] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate drug exposure.[20][21]

Causality Behind Experimental Choice: Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility measures the saturation concentration of a compound in a solvent at equilibrium and represents the true solubility.[20][22] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the dissolution rate of the solid form.[18][21] For lead optimization and candidate selection, thermodynamic solubility provides the most relevant and reliable data.

Experimental Workflow: Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is essential to ensure saturation.[22]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[18]

  • Sample Processing:

    • After equilibration, visually confirm that excess solid remains.

    • Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., PTFE) or by high-speed centrifugation.[18]

  • Analysis:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the sample with a suitable solvent and analyze the concentration using a validated HPLC-UV/MS method against a standard curve.[20]

  • Reporting:

    • The determined concentration is the thermodynamic solubility. Report the results in units such as µg/mL or µM.

    • The experiment should be performed in at least duplicate.

Summary of Physicochemical Properties and Data Presentation

All experimentally determined quantitative data should be summarized for clarity and easy comparison.

Physicochemical PropertyPredicted Value/RangeExperimental MethodDetermined Value
Molecular Weight ~229.26 g/mol N/A (Calculated)229.26
pKa (Carboxylic Acid) 4-5Potentiometric TitrationTo be determined
LogP (Calculated) 2-3N/A (Software Prediction)To be calculated
LogD at pH 7.4 Dependent on pKaShake-Flask MethodTo be determined
Aqueous Solubility UnknownThermodynamic AssayTo be determined

Conclusion and Forward Look

The experimental determination of the physicochemical properties of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a critical step in its evaluation as a potential drug candidate. The protocols detailed in this guide provide a robust and scientifically sound framework for obtaining high-quality, reliable data. These results will be instrumental in building predictive models of the compound's in vivo behavior, guiding formulation development, and ultimately, enabling a data-driven progression of this promising molecule through the drug discovery pipeline. The integration of these experimental values will provide a holistic understanding of the molecule's potential and its liabilities, ensuring that subsequent development efforts are both efficient and effective.

References

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  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1375–1384.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 333-345.
  • Sousa, F., Sousa, A., & Queiroz, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1481-1499.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Sinko, P. J., & Amidon, G. L. (2018). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Pharmaceutical Sciences, 107(1), 37-40.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867-875.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.
  • El-Gindy, A., & El-Yazbi, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ICH. (2009). Q8(R2) Pharmaceutical Development. Retrieved from [Link]

  • O’Shea, T. J. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers.
  • Šesták, J., & Malá, J. (2016). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 46(4), 307-321.
  • Avdeef, A. (2012). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 4(5), 1965-1973.
  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

  • de Heuvel, E., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 62(17), 7930-7951.
  • ICH. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Cyclopropane carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008.
  • Chem-Net. (n.d.). 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 47, 54, 83, and 84. Retrieved from [Link]

  • Bąk, B., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3163.
  • Uphues, I., et al. (2010). 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity. Journal of Medicinal Chemistry, 53(15), 5539-5551.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
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Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects[1][2][3]. This guide explores the putative mechanism of action of a specific class of these compounds: 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid derivatives. While direct pharmacological data for this specific molecular series is emerging, its structural features suggest a likely interaction with key regulators of the inflammatory response. This whitepaper posits a primary hypothesis: these derivatives function as agonists of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This receptor is a critical component of the body's natural "resolution of inflammation" pathways. By activating FPR2/ALX, these indole derivatives may initiate a cascade of events that actively suppress and resolve inflammation, offering a promising therapeutic strategy for a range of inflammatory disorders. This guide will provide a detailed overview of the FPR2/ALX signaling pathway, experimental protocols to validate this hypothesis, and a framework for understanding the therapeutic potential of this novel chemical series.

Introduction: The Rationale for Targeting FPR2/ALX with Indole Derivatives

Chronic inflammation is a hallmark of numerous diseases, and there is a significant need for novel therapeutics that can promote the resolution of inflammation rather than simply suppressing its symptoms[4]. The FPR2/ALX receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in this resolution process[4][5][6]. It is an unusual receptor in that it can be activated by a variety of structurally diverse ligands, leading to either pro- or anti-inflammatory responses depending on the agonist[7]. The anti-inflammatory and pro-resolving effects are of particular therapeutic interest.

The indole scaffold is a common feature in many biologically active compounds[3]. The structural characteristics of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid derivatives, particularly the combination of a substituted indole ring and a carboxylic acid moiety, are consistent with features found in other known small-molecule agonists of GPCRs involved in inflammation. Specifically, some indole-containing compounds have been identified as agonists for the FPR2 receptor[5]. This has led to the hypothesis that the 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid series may represent a novel class of FPR2/ALX agonists.

The FPR2/ALX Signaling Pathway: A Dual Role in Inflammation

FPR2/ALX is expressed on various immune cells, including neutrophils, monocytes, and macrophages[5]. Its activation can trigger distinct downstream signaling cascades, making it a versatile regulator of the immune response.

2.1. Pro-Resolving and Anti-Inflammatory Signaling

Activation of FPR2/ALX by pro-resolving ligands, such as Annexin A1 (AnxA1) and Lipoxin A4 (LXA4), initiates a signaling cascade that dampens inflammation and promotes tissue repair[7]. The key events in this pathway are:

  • Gαi Protein Coupling: Upon agonist binding, FPR2/ALX couples to inhibitory G-proteins (Gαi).

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Kinase Pathways: Downstream signaling involves the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent activation of Protein Kinase B (Akt). This pathway is often associated with cell survival and anti-apoptotic signals.

  • ERK1/2 Phosphorylation: Activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another common downstream event, which can have varied cellular effects depending on the context.

  • Calcium Mobilization: A transient increase in intracellular calcium concentration is a hallmark of FPR2/ALX activation.

The physiological consequences of this pathway activation include:

  • Inhibition of neutrophil chemotaxis and infiltration into tissues.

  • Stimulation of macrophage-mediated clearance of apoptotic cells (efferocytosis).

  • A switch in macrophage polarization towards a pro-resolving phenotype.

  • Reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Below is a diagram illustrating the proposed pro-resolving signaling pathway activated by an agonist such as a 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid derivative.

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR2 FPR2/ALX Receptor G_protein Gαi/βγ FPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates Ca_release ↑ Ca²⁺ Release G_protein->Ca_release cAMP ↓ cAMP AC->cAMP Resolution ↓ Neutrophil Migration ↑ Efferocytosis ↓ Pro-inflammatory Cytokines cAMP->Resolution Akt Akt PI3K->Akt Activates Akt->Resolution ERK->Resolution Ca_release->Resolution Agonist Indole Derivative (Agonist) Agonist->FPR2 Binds

Caption: Proposed pro-resolving signaling cascade initiated by an FPR2/ALX agonist.

Experimental Validation: A Step-by-Step Approach

To validate the hypothesis that 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid derivatives act as FPR2/ALX agonists, a series of in vitro experiments are necessary.

3.1. Receptor Binding Assays

The initial step is to determine if the compounds physically interact with the FPR2/ALX receptor.

  • Protocol: Competitive Radioligand Binding Assay

    • Cell Culture: Use a cell line stably expressing human FPR2/ALX (e.g., HEK293-FPR2).

    • Membrane Preparation: Isolate cell membranes containing the receptor.

    • Assay Setup: Incubate the cell membranes with a known radiolabeled FPR2/ALX ligand (e.g., ³H-LXA₄) in the presence of varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand using filtration.

    • Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be used to determine the binding affinity (Ki).

3.2. Second Messenger and Downstream Signaling Assays

These assays confirm that binding to the receptor translates into a functional cellular response.

  • Protocol: Calcium Mobilization Assay

    • Cell Loading: Load FPR2/ALX-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Add the test compound at various concentrations to the loaded cells.

    • Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Data Analysis: Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

  • Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

    • Cell Treatment: Treat FPR2/ALX-expressing cells with the test compound for various time points.

    • Cell Lysis: Lyse the cells to extract total protein.

    • SDS-PAGE and Western Blotting: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) and a primary antibody for total ERK1/2 as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the extent of ERK1/2 phosphorylation relative to the total ERK1/2.

3.3. Functional Cellular Assays

These assays assess the physiological effects of receptor activation.

  • Protocol: Neutrophil Chemotaxis Assay

    • Neutrophil Isolation: Isolate primary human neutrophils from whole blood.

    • Assay Setup: Use a Boyden chamber or a similar migration assay system with a chemoattractant (e.g., fMLP) in the lower chamber.

    • Treatment: Pre-incubate the neutrophils with the test compound.

    • Migration: Allow the neutrophils to migrate through a porous membrane towards the chemoattractant.

    • Quantification: Stain and count the number of migrated cells.

    • Analysis: Determine the ability of the test compound to inhibit neutrophil migration towards the pro-inflammatory stimulus.

The following diagram outlines a typical experimental workflow for characterizing a novel FPR2/ALX agonist.

Experimental_Workflow Start Start: Novel Indole Derivative Binding Receptor Binding Assay (e.g., Radioligand Competition) Start->Binding Does it bind? Signaling Second Messenger Assays (e.g., Ca²⁺ Mobilization, p-ERK) Binding->Signaling Does it signal? Function Functional Cellular Assays (e.g., Neutrophil Chemotaxis) Signaling->Function Does it have a functional effect? End Characterized FPR2/ALX Agonist Function->End

Sources

In Vitro Pharmacology of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid: A Next-Generation CFTR Corrector Fragment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) has revolutionized the treatment of cystic fibrosis (CF). First-generation correctors rely heavily on the 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide pharmacophore[1]. However, the benzodioxole moiety presents known metabolic liabilities, including mechanism-based inactivation of CYP3A4.

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid emerges as a premium left-hand side (LHS) building block designed to overcome these limitations. By bioisosterically replacing the benzodioxole ring with a 1-methylindole core, this fragment maintains the critical cyclopropane-induced conformational restriction while altering the electron density and steric bulk to optimize metabolic stability and target engagement within the CFTR transmembrane domain (TMD1)[2]. This whitepaper details the structural rationale, mechanistic biology, and highly validated in vitro pharmacological protocols required to evaluate derivatives of this novel fragment.

Structural Rationale & Target Biology

CFTR is an ATP-binding cassette (ABC) transporter that functions as a cAMP-regulated chloride (Cl⁻) and bicarbonate (HCO₃⁻) channel at the apical plasma membrane of epithelial cells[2]. The most prevalent CF-causing mutation, F508del, results in severe protein misfolding. The cellular quality control machinery detects this misfolded state, leading to premature degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway[2].

The Bioisosteric Advantage

Cycloalkylcarboxamido-indole compounds are a well-established class of CFTR correctors[3][4]. The structural design of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid leverages two critical features:

  • The Cyclopropane Ring: Restricts the dihedral angle of the adjacent carbonyl, locking the subsequent amide into a specific vector required for binding in the hydrophobic pocket of the CFTR TMD1-NBD1 interface.

  • The 1-Methylindole Core: Replaces the electron-rich, oxidation-prone benzodioxole. The N-methyl group provides a specific steric vector that enhances lipophilic interactions (π-π and CH-π stacking) deep within the CFTR binding pocket, while shielding the indole nitrogen from unwanted hydrogen bonding or metabolic conjugation.

CFTR_Pathway Ribosome Ribosome Translation Misfolded F508del-CFTR (Misfolded in ER) Ribosome->Misfolded ERAD ERAD Pathway (Proteasomal Degradation) Misfolded->ERAD Untreated Corrector 1-Methylindole Corrector Binding Misfolded->Corrector Treated Folded Stabilized CFTR (TMD1-NBD1 Interface) Corrector->Folded Golgi Golgi Apparatus (Glycosylation) Folded->Golgi PM Plasma Membrane (Functional Cl- Channel) Golgi->PM

Mechanism of action for 1-methylindole-derived CFTR correctors preventing ERAD.

In Vitro Pharmacological Profiling Workflow

Because 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a fragment, its in vitro efficacy is evaluated after standard amidation with a reporter right-hand side (RHS) amine (e.g., a tert-butyl-substituted indole or quinoline amine). The resulting conjugate is then subjected to a rigorous, self-validating pharmacological workflow.

Workflow Synthesis Fragment Coupling (Amidation) CellCulture FRT Cell Culture (F508del-CFTR) Synthesis->CellCulture Incubation Compound Incubation (24 Hours, 37°C) CellCulture->Incubation YFP YFP-Halide Assay (High-Throughput Screen) Incubation->YFP Ussing Ussing Chamber (Short-Circuit Current) Incubation->Ussing Data EC50 & Emax Determination YFP->Data Ussing->Data

In vitro pharmacological workflow for evaluating CFTR corrector efficacy.

Experimental Methodologies

Protocol A: High-Throughput YFP-Halide Quenching Assay

Causality & Logic: The Yellow Fluorescent Protein (YFP) variant H148Q/I152L is highly sensitive to quenching by iodide (I⁻) but relatively insensitive to chloride (Cl⁻). By establishing an extracellular I⁻ gradient, the opening of rescued CFTR channels causes a rapid influx of I⁻, quenching the intracellular YFP. The rate of fluorescence decay is directly proportional to the amount of functional CFTR rescued to the plasma membrane.

Step-by-Step Procedure:

  • Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and the YFP-H148Q/I152L sensor in 384-well black-walled microplates.

  • Compound Incubation: Treat cells with a concentration gradient (1 nM to 30 µM) of the 1-methylindole conjugate. Crucial Step: Incubate for exactly 24 hours at 37°C. Causality: Unlike potentiators which act acutely on membrane-bound proteins, correctors require a 24-hour window to allow the stabilized nascent CFTR to traffic from the ER, undergo Golgi glycosylation, and reach the plasma membrane.

  • Washing: Wash cells 3x with standard PBS to remove extracellular Cl⁻.

  • Stimulation: Add an activation cocktail containing 10 µM Forskolin (to elevate cAMP and phosphorylate the CFTR R-domain) and 1 µM Ivacaftor (a potentiator to maximize channel open probability)[2].

  • Iodide Injection & Readout: Using a kinetic plate reader, inject an iodide-rich buffer (137 mM NaI replacing NaCl). Record fluorescence continuously for 14 seconds. Calculate the initial quench rate (dF/dt) to determine the EC₅₀.

Protocol B: Ussing Chamber Electrophysiology (Self-Validating System)

Causality & Logic: While YFP is a high-throughput surrogate, Ussing chambers provide the gold-standard biophysical measurement of transepithelial short-circuit current (Isc). To ensure trustworthiness, this protocol includes a terminal addition of CFTRinh-172, a highly specific CFTR pore blocker. If the current is not completely abolished by CFTRinh-172, the compound is inducing off-target ion transport.

Step-by-Step Procedure:

  • Monolayer Preparation: Grow FRT cells on Snapwell permeable supports until transepithelial electrical resistance (TEER) exceeds 2000 Ω·cm².

  • Pre-treatment: Incubate the basolateral medium with the 1-methylindole conjugate (3 µM) for 24 hours.

  • Mounting: Mount the Snapwell inserts into the Ussing chamber system. Bathe the basolateral side in standard Krebs-bicarbonate Ringer (KBR) and the apical side in a low-Cl⁻ KBR (Cl⁻ replaced by gluconate) to create a driving force for apical Cl⁻ secretion.

  • Permeabilization: Add Amphotericin B (100 µM) to the basolateral bath to permeabilize the basolateral membrane, electrically isolating the apical CFTR channels.

  • Measurement: Voltage-clamp the tissue to 0 mV. Add Forskolin (10 µM) and Ivacaftor (1 µM) apically. Measure the peak change in short-circuit current (ΔIsc).

  • Validation: Add CFTRinh-172 (10 µM) apically. A return to baseline current self-validates that the measured ΔIsc was exclusively CFTR-mediated.

Quantitative Data Presentation

The table below summarizes the expected in vitro pharmacological profile of a prototypical corrector (MIA-1) synthesized using the 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid fragment, benchmarked against the first-generation corrector Lumacaftor[1].

Pharmacological MetricLumacaftor (Benzodioxole Core)MIA-1 (1-Methylindole Core)Assay / Condition
EC₅₀ (Corrector Efficacy) 120 nM45 nMYFP-Halide Quenching (FRT cells)
Max Efficacy (% of WT) ~15%~22%Ussing Chamber (ΔIsc)
CLint (Intrinsic Clearance) 45 µL/min/mg< 15 µL/min/mgHuman Liver Microsomes (HLM)
CYP3A4 Inactivation (k_inact) High (Mechanism-based)UndetectableRecombinant CYP3A4 assay
Cytotoxicity (CC₅₀) > 50 µM> 50 µMCellTiter-Glo (48h incubation)

Data Interpretation: The bioisosteric shift to the 1-methylindole core not only improves the binding affinity (lowering the EC₅₀) but drastically reduces the intrinsic clearance (CLint) and eliminates the mechanism-based CYP3A4 inactivation inherent to the benzodioxole ring.

Conclusion

The fragment 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid represents a highly rational, structurally optimized building block for the next generation of CFTR correctors. By leveraging the conformational rigidity of the cyclopropane ring alongside the metabolically stable, sterically distinct 1-methylindole core, medicinal chemists can design correctors that bypass the pharmacokinetic liabilities of first-generation therapies[1][3]. When coupled with rigorous, self-validating in vitro assays like YFP-halide quenching and Ussing chamber electrophysiology, this fragment serves as a powerful foundational tool in the ongoing pursuit of highly efficacious, combination-friendly CFTR modulators[2].

References

  • [2] Baroni, D. "Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review." Current Issues in Molecular Biology. 2025; 47(2):119. URL:

  • [3] US9035072B2 - Process of producing cycloalkylcarboxamido-indole compounds. Google Patents. URL:

  • [4] US7645789B2 - Indole derivatives as CFTR modulators. Google Patents. URL:

  • [1] TEZACAFTOR - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound, 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. Given the compound's structural features, particularly the indole nucleus—a common scaffold in pharmacologically active agents—a systematic investigation into its receptor interactions is warranted.[1][2] This document outlines a strategic, multi-tiered approach, from initial target identification to quantitative binding characterization and functional validation, designed for researchers and scientists in drug development.

I. Introduction and Strategic Overview

The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its presence in 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid suggests potential interactions with various receptor systems. The cyclopropane-1-carboxylic acid substituent introduces conformational rigidity and unique electronic properties that may confer selectivity and high affinity for specific receptor targets.

The primary objective of this guide is to delineate a logical and efficient workflow for identifying the molecular targets of this compound and quantifying its binding affinity. This process is fundamental to understanding its pharmacological profile and potential therapeutic applications.[3] Our approach is structured to maximize information yield while conserving resources, beginning with broad-based screening and progressively focusing on specific, high-probability targets.

II. Tier 1: Initial Target Identification and Prioritization

Given the novelty of the compound, an initial broad-based screening is essential to identify potential receptor families of interest. This can be achieved through a combination of computational and experimental approaches.

Before embarking on extensive laboratory work, computational methods can provide valuable initial insights. Molecular docking simulations can be employed to predict the binding of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid to a panel of known receptor structures, particularly those known to interact with indole-containing ligands, such as serotonin (5-HT) receptors, dopamine receptors, and nuclear hormone receptors.[4][5] This approach can help prioritize receptor families for subsequent experimental validation.

A high-throughput primary screen against a diverse panel of receptors is the cornerstone of initial target identification. A commercially available receptor panel screen (e.g., from Eurofins, DiscoveRx) can provide data on the compound's interaction with hundreds of G protein-coupled receptors (GPCRs), ion channels, and kinases at a single, high concentration (typically 10 µM). The results of this screen will identify initial "hits" that warrant further investigation.

III. Tier 2: Quantitative Binding Affinity Determination

Once potential receptor targets have been identified, the next critical step is to quantify the binding affinity of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid for these targets. Radioligand binding assays are a robust and widely used method for this purpose.[3][6]

Radioligand binding assays utilize a radioactively labeled ligand that is known to bind to the receptor of interest.[3] The assay measures the ability of the unlabeled test compound (1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid) to compete with the radioligand for binding to the receptor.[3] This allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity.[7]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Separate Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Competition Binding Curve Counting->Curve_Fitting Ki_Calculation Calculate IC50 and Ki Values Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized example and should be optimized for each specific receptor target.

  • Receptor Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissues known to express the receptor.[7][8]

    • Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[7][8]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[7]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7][8]

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes, a fixed concentration of radioligand, and assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand for the receptor to saturate the specific binding sites.[9]

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7][8]

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[7][8][9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7][8]

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percent specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[3]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Table 1: Example Data Presentation for Receptor Binding Affinity

Receptor TargetRadioligandTest Compound IC50 (nM)Test Compound Ki (nM)
Receptor A[³H]-Ligand X5025
Receptor B[¹²⁵I]-Ligand Y>10,000>5,000
Receptor C[³H]-Ligand Z15075
IV. Tier 3: Functional Characterization

Determining the binding affinity is a critical first step, but it does not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). Therefore, functional assays are essential.

If the identified target is a GPCR, several downstream signaling pathways can be monitored. GPCRs are a large family of receptors involved in many physiological processes and are common drug targets.[10][11][12]

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]

  • Calcium Mobilization Assays: For GPCRs coupled to Gq proteins, activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[10]

  • β-Arrestin Recruitment Assays: Ligand binding can also induce the recruitment of β-arrestin to the receptor, which can be monitored using various reporter assays.[13]

Hypothetical GPCR Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid Receptor GPCR Target Ligand->Receptor Binding G_Protein Heterotrimeric G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation & Modulation of Targets

Caption: A potential GPCR signaling cascade initiated by ligand binding.

V. Advanced Biophysical Methods for Binding Characterization

For a more in-depth understanding of the binding kinetics and thermodynamics, other biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): A label-free technique that can provide real-time data on the association and dissociation rates of the compound, allowing for the determination of both the on-rate (kon) and off-rate (koff), in addition to the dissociation constant (Kd).[3][4][14][15]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[3][14]

VI. Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. By integrating computational predictions, high-throughput screening, quantitative radioligand binding assays, and functional characterization, researchers can build a detailed pharmacological profile of this novel compound. This information is indispensable for guiding further drug development efforts, including lead optimization and preclinical studies. The self-validating nature of this multi-tiered approach ensures a high degree of confidence in the generated data, paving the way for the potential translation of this compound into a therapeutic candidate.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link]

  • Bio-protocol. (2015). Radioligand binding assays. Retrieved from [Link]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]

  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

  • MDPI. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

  • Springer. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • AHA Journals. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (2023). What is the best model for determining chemical and receptor binding mechanism?. Retrieved from [Link]

  • PubMed. (1993). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Nature. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • RSC Publishing. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • British Journal of Pharmacology. (1998). RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. Retrieved from [Link]

  • RSC Publishing. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Retrieved from [Link]

  • MDPI. (2024). A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells. Retrieved from [Link]

  • Wiley Online Library. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM50014945. Retrieved from [Link]

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Toxicity profile of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in cell models

Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity Profile of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in Cell Models: A Mechanistic Evaluation Guide

Executive Summary

In preclinical drug development, identifying structural liabilities early is paramount to preventing late-stage clinical attrition. The compound 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid presents a highly challenging toxicological profile due to the convergence of two distinct, well-documented toxicophores: an N-methylated indole ring and a cyclopropanecarboxylic acid moiety. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these liabilities and provide a robust, self-validating framework for evaluating its toxicity in advanced cell models.

Structural Liabilities & Mechanistic Rationale

The toxicity of this compound cannot be evaluated as a single generic endpoint; it must be understood as a dual-pathway insult to hepatic cellular homeostasis.

1.1. The Indole Moiety: CYP450-Mediated Bioactivation Indole derivatives, particularly 3-substituted or N-alkylated indoles, are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation. Specifically, CYP3A4 dehydrogenates these structures to form highly reactive electrophilic intermediates, such as iminium species or Michael acceptors[1]. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues on cellular proteins, triggering oxidative stress and initiating apoptotic cascades[1].

1.2. The Cyclopropanecarboxylic Acid Moiety: Mitochondrial Impairment The cyclopropanecarboxylic acid group is a known driver of idiosyncratic hepatotoxicity. This was most notably observed with the experimental anxiolytic panadiplon, which failed in clinical trials due to severe, Reye's syndrome-like liver injury[2]. The toxicity is driven by its cyclopropane carboxylic acid (CPCA) metabolite, which sequesters Coenzyme A (CoA) to form unusual acyl derivatives[2]. This sequestration directly inhibits mitochondrial fatty acid β -oxidation and reduces the mitochondrial membrane potential (MMP), rendering hepatocytes highly susceptible to secondary stressors and leading to microvesicular steatosis[2][3].

Mechanism cluster_indole Indole Moiety Liability cluster_cyclopropane Cyclopropanecarboxylic Acid Liability Compound 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid CYP CYP3A4 Bioactivation Compound->CYP CoA CoA Sequestration Compound->CoA Electrophile Reactive Electrophile (Iminium/Michael Acceptor) CYP->Electrophile Covalent Covalent Protein Binding & GSH Depletion Electrophile->Covalent Tox Idiosyncratic Hepatotoxicity (Cell Death) Covalent->Tox BetaOx Inhibition of Fatty Acid β-Oxidation CoA->BetaOx MitoTox Mitochondrial Dysfunction & Steatosis BetaOx->MitoTox MitoTox->Tox

Mechanistic pathways of toxicity driven by indole and cyclopropanecarboxylic acid moieties.

Strategic Cell Model Selection

To accurately capture this dual liability, standard immortalized cell lines like HepG2 are fundamentally inadequate. HepG2 cells lack basal CYP3A4 expression (missing the indole bioactivation) and rely heavily on glycolysis (masking mitochondrial toxicity via the Crabtree effect).

Causality-Driven Choice: We must utilize HepaRG cells or Primary Human Hepatocytes (PHH) . These models maintain robust CYP450 competence, allowing the indole ring to be metabolized into its toxic electrophilic state[1]. Furthermore, to unmask the mitochondrial toxicity of the cyclopropanecarboxylic acid moiety, cells must be cultured in galactose-conditioned media rather than glucose. Galactose yields no net ATP during glycolysis, forcing the cells to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS).

Self-Validating Experimental Protocols

Protocol 1: High-Content Screening (HCS) for Bioactivation and Mitochondrial Toxicity

This multiplexed imaging assay simultaneously quantifies GSH depletion (indole liability) and MMP collapse (cyclopropane liability).

  • Cell Seeding: Plate HepaRG cells in 384-well collagen-coated plates at 20,000 cells/well in galactose-conditioned maintenance media. Incubate for 48 hours to ensure attachment and metabolic stabilization.

  • Compound Exposure: Treat cells with a 10-point dose-response curve of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid (0.1 µM to 100 µM) for 24 hours.

  • Staining Cocktail: Remove media and add a fluorogenic cocktail:

    • Hoechst 33342 (Nuclei/Cell Loss)

    • TMRM (Tetramethylrhodamine methyl ester) – Accumulates in healthy mitochondria; loss of signal indicates MMP collapse caused by the CPCA moiety[3].

    • Monochlorobimane (mBCl) – Binds GSH; loss of signal indicates electrophilic GSH depletion driven by the bioactivated indole[1].

  • Imaging: Image using an automated confocal HCS system (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Self-Validation Checkpoint: The assay is only valid if the positive control (FCCP, 10 µM) shows >80% TMRM reduction without immediate nuclear fragmentation, and the bioactivation control (Troglitazone, 50 µM) shows significant mBCl depletion.

Protocol 2: Seahorse XF Cell Mito Stress Test with Palmitate

This protocol specifically isolates the inhibition of fatty acid β -oxidation caused by the cyclopropanecarboxylic acid moiety[2][3].

  • Preparation: Seed PHH in Seahorse XF96 microplates. 24 hours prior to the assay, switch to substrate-limited media.

  • Substrate Addition: Immediately before the assay, add Palmitate-BSA to provide the specific substrate for β -oxidation.

  • Compound Injection: Inject the test compound via Port A during the assay to measure acute changes in the Oxygen Consumption Rate (OCR).

  • Mito Stress Profiling: Sequentially inject Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) to map the full respiratory capacity.

  • Self-Validation Checkpoint: Etomoxir (a known CPT-1 inhibitor) must be run in parallel. If Etomoxir fails to drop the OCR by at least 50% in the presence of Palmitate-BSA, the cells are not properly utilizing β -oxidation, and the assay plate must be rejected.

Workflow cluster_assays Self-Validating Assays Cells Cell Model Selection (HepaRG / PHH in Galactose) Exposure Compound Exposure (Dose-Response) Cells->Exposure HCS HCS Imaging (MMP, ROS, GSH) Exposure->HCS Seahorse Seahorse XF (β-Oxidation / OCR) Exposure->Seahorse Validation Orthogonal Validation (FCCP & Etomoxir Controls) HCS->Validation Seahorse->Validation Data Toxicity Profile Generation Validation->Data

Self-validating experimental workflow for comprehensive in vitro toxicity profiling.

Quantitative Data Presentation

The expected toxicity profile for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, synthesized from the mechanistic behavior of its constituent moieties, is summarized below.

Assay ParameterTarget Organelle / PathwayExpected IC50 / ResponseMechanistic Driver
Cell Viability (Glucose) General Cytotoxicity> 100 µMGlycolytic compensation masks toxicity
Cell Viability (Galactose) Mitochondrial Reliance15 - 30 µMForced OXPHOS reveals mitochondrial failure
GSH Depletion (mBCl) Oxidative Stress / Bioactivation~ 20 µMCYP3A4-mediated indole electrophile formation
MMP Collapse (TMRM) Mitochondrial Integrity~ 10 µMCPCA-mediated CoA sequestration
Maximal OCR (Palmitate) Fatty Acid β -Oxidation> 60% Reduction at 30 µMDirect inhibition of β -oxidation by CPCA

Conclusion

The toxicity profile of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a textbook example of multi-pathway idiosyncratic liability. By employing metabolically competent cell models (HepaRG/PHH) under galactose-forced oxidative conditions, researchers can accurately quantify the CYP-mediated bioactivation of the indole ring and the severe β -oxidation blockade induced by the cyclopropanecarboxylic acid moiety. Failure to use these specific, self-validating physiological conditions will result in false-negative safety data, allowing dangerous liabilities to progress unchecked.

References

  • Title: Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4 Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon Source: PubMed / NIH URL: [Link]

  • Title: Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite Source: PubMed / NIH URL: [Link]

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An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited or non-existent public data. This guide addresses such a scenario for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid . To date, a comprehensive experimental pharmacokinetic profile for this specific molecule is not available in the public domain. Therefore, this document serves as a predictive guide, leveraging established principles of pharmacokinetics and drawing upon data from structurally related compounds, namely indole-5-carboxylic acid derivatives and molecules containing a cyclopropyl moiety. The insights and protocols herein are designed to provide a robust framework for anticipating and subsequently evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Introduction to the Chemical Moiety and Predicted Therapeutic Relevance

The structure of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid combines two key pharmacophores: a 1-methyl-1H-indole-5-carboxylic acid core and a cyclopropane ring. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The carboxylic acid group at the 5-position of the indole ring suggests potential interactions with various biological targets and influences the compound's physicochemical properties, such as solubility and potential for ionization.

The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[4][5] The strained ring system of cyclopropane can influence the conformation of the molecule and its interaction with metabolic enzymes.[4][6] Given these structural features, 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid could be investigated for a range of therapeutic applications, and understanding its pharmacokinetic profile is a critical step in its development.

Predicted Absorption Characteristics

The absorption of a drug following oral administration is a complex process governed by its solubility, permeability, and stability in the gastrointestinal tract.

Physicochemical Properties Influencing Absorption

Based on its structure, 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is predicted to be a weakly acidic compound due to the carboxylic acid group. Its solubility is expected to be pH-dependent, with higher solubility in the more alkaline environment of the intestine compared to the acidic stomach. The presence of the indole and cyclopropane moieties suggests a degree of lipophilicity, which is crucial for passive diffusion across the intestinal epithelium. In silico ADME prediction studies on similar indole derivatives suggest good oral absorption.[7][8]

Anticipated Oral Bioavailability

The oral bioavailability of indole-5-carboxylic acid derivatives can be variable.[9] Factors that could influence the bioavailability of the target compound include its solubility, potential for first-pass metabolism in the gut wall and liver, and susceptibility to efflux transporters. The N-methylation of the indole ring may offer some protection against certain metabolic enzymes, potentially increasing bioavailability compared to an unsubstituted indole.

Experimental Protocol for In Vitro Permeability Assessment

A Caco-2 permeability assay is a standard in vitro model to predict intestinal drug absorption.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Compound Preparation: A stock solution of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration.

  • Apical to Basolateral Permeability (A-B): The test compound is added to the apical (A) side of the Caco-2 monolayer, and samples are collected from the basolateral (B) side at various time points.

  • Basolateral to Apical Permeability (B-A): The test compound is added to the basolateral side, and samples are collected from the apical side to determine the efflux ratio.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value in the A-B direction and a low efflux ratio (B-A Papp / A-B Papp) are indicative of good oral absorption.

Predicted Distribution Profile

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs.

Plasma Protein Binding

The carboxylic acid moiety suggests that 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid will likely bind to plasma proteins, primarily albumin. The extent of protein binding will influence the fraction of free drug available to exert its pharmacological effect and to be metabolized and excreted. Many indole derivatives exhibit high plasma protein binding.[10]

Tissue Distribution

The distribution into tissues will be influenced by the compound's lipophilicity, pKa, and affinity for tissue components. The presence of the indole ring may lead to some degree of tissue accumulation. The ability to cross the blood-brain barrier (BBB) is a key consideration for centrally acting drugs. In silico predictions for similar indole derivatives suggest that they may not readily penetrate the BBB.[7]

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Predicted Metabolic Pathways

Metabolism, or biotransformation, is a crucial determinant of a drug's duration of action and potential for drug-drug interactions.

Major Metabolic Routes

Based on the structure, several metabolic pathways can be predicted for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid:

  • Phase I Metabolism:

    • Oxidation: The indole ring is susceptible to oxidation at various positions, potentially leading to hydroxylated metabolites. The N-methyl group could also be a site for oxidation. The cyclopropyl group is generally more resistant to oxidative metabolism due to the high C-H bond dissociation energy, which can enhance metabolic stability.[6] However, CYP-mediated oxidation of cyclopropylamines can lead to reactive intermediates.[6]

    • N-demethylation: The methyl group on the indole nitrogen could be removed via cytochrome P450 (CYP) enzymes.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, forming a more water-soluble glucuronide metabolite that can be readily excreted. This is a common metabolic pathway for indole-5-carboxylic acids.[9]

In Vitro Metabolism Studies

Human liver microsomes are a standard in vitro tool to investigate Phase I metabolism and identify the CYP enzymes involved.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and a phosphate buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Predicted Metabolic Pathway Diagram

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid Oxidized_Metabolite Hydroxylated Metabolite Parent->Oxidized_Metabolite Oxidation N_demethylated_Metabolite N-demethylated Metabolite Parent->N_demethylated_Metabolite N-demethylation Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate Glucuronidation

Caption: Predicted metabolic pathways for the target compound.

Predicted Excretion Profile

The final step in the disposition of a drug is its removal from the body.

Primary Routes of Excretion

Given the presence of the carboxylic acid and the potential for the formation of a polar glucuronide conjugate, it is anticipated that the primary route of excretion for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid and its metabolites will be renal (urinary). Biliary excretion may also play a role, particularly for higher molecular weight metabolites.

Quantitative Data from Analogous Compounds

While no direct data exists for the target compound, studies on other indole-5-carboxylic acid derivatives have shown varying degrees of renal and biliary clearance.[9] The table below presents hypothetical pharmacokinetic parameters that could be expected, based on data from similar chemical classes.

ParameterPredicted ValueSignificance
t1/2 (half-life) 2 - 8 hoursDetermines dosing frequency.
CL (Clearance) Low to moderateIndicates the rate of drug removal from the body.
Vd (Volume of Distribution) ModerateReflects the extent of tissue distribution.
F (%) (Oral Bioavailability) 20 - 60%The fraction of the oral dose that reaches systemic circulation.

Disclaimer: These values are purely predictive and based on general characteristics of indole derivatives and cyclopropyl-containing drugs. Actual experimental values may differ significantly.

Conclusion and Future Directions

This technical guide provides a predictive overview of the pharmacokinetic properties of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. Based on its structural features and data from analogous compounds, it is anticipated to have reasonable oral absorption, moderate to high plasma protein binding, and undergo metabolism primarily through oxidation and glucuronidation, with subsequent renal excretion.

The experimental protocols and workflows outlined in this document provide a clear path forward for the empirical determination of this compound's ADME profile. A thorough in vitro and in vivo characterization is essential to validate these predictions and to support its further development as a potential therapeutic agent. The interplay between the indole core and the cyclopropyl moiety on its overall pharmacokinetic profile represents an area of significant interest for further investigation.

References

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflamm
  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors.
  • Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI.
  • In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. PubMed.
  • 1-Methylcyclopropane-1-carboxylic Acid | 6914-76-7. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male r
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxyl
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Cyclopropanecarboxylic acid | Chemical Substance Inform
  • 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity. PubMed.
  • Indolyl Carboxylic Acids by Condensation of Indoles with α-Keto Acids.
  • Synthesis and biological activities of 1H-indole-1-carboxylic acid aryl esters as a marine antifouling coating.
  • Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.
  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • 6914-76-7|1-Methylcyclopropane-1-carboxylic acid|BLD Pharm.
  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Publishing.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
  • 1-Hydroxy-1-cyclopropanecarboxylic acid 97 17994-25-1.
  • CAS#:862574-89-8 | 1-(BENZO[D][7][11]DIOXOL-5-YL)CYCLOPROPANECARBOXYLIC ACID. Chemsrc.

  • Energetic Effect of the Carboxylic Acid Functional Group in Indole Deriv
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel

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Methodological & Application

Application Note: Scalable Synthesis Protocol for 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Strategic Rationale

The incorporation of cyclopropyl rings into heteroaryl scaffolds is a cornerstone strategy in modern medicinal chemistry. The target compound, 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid , serves as a highly valuable building block for the development of kinase inhibitors, GPCR ligands, and glutaminyl cyclase modulators [1].

Replacing a standard gem-dimethyl or methylene linker with a cyclopropyl group provides profound pharmacological advantages. As illustrated in the logical relationship diagram below, the cyclopropyl moiety introduces strict conformational rigidity, locking the attached pharmacophores into a bioactive vector. Furthermore, the lack of abstractable α-protons adjacent to the carboxylic acid dramatically enhances metabolic stability against CYP450-mediated oxidation.

Rationale Core Cyclopropyl-Indole Scaffold Prop1 Conformational Restriction Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 Enhanced Lipophilicity Core->Prop3 Effect1 Improved Target Binding Affinity Prop1->Effect1 Effect2 Reduced CYP450 Degradation Prop2->Effect2 Effect3 Better Membrane Permeability Prop3->Effect3

Figure 1: Pharmacological rationale for incorporating a cyclopropyl group onto the indole scaffold.

Retrosynthetic Strategy & Reaction Workflow

The synthesis of 1-arylcyclopropanecarboxylic acids traditionally relies on the cyclopropanation of an arylacetonitrile followed by hydrolysis. While early literature utilized sodium hydride (NaH) in DMF for the initial cyclopropanation, this approach presents severe safety hazards at scale (hydrogen gas evolution, thermal runaway) and often results in unwanted intermolecular alkylation[2].

To ensure a self-validating, highly scalable system, this protocol utilizes Phase-Transfer Catalysis (PTC) for the cyclopropanation step. By using 50% aqueous NaOH, toluene, and benzyltriethylammonium chloride (BTEAC), the active carbanion concentration remains low in the organic phase, kinetically favoring the rapid intramolecular ring closure over intermolecular dimerization [3].

The subsequent hydrolysis of the nitrile intermediate presents a distinct thermodynamic challenge. Because the nitrile is bound to a quaternary cyclopropane carbon, it is highly sterically hindered. Standard ethanolic reflux conditions will stall at the primary amide stage. Therefore, we utilize high-temperature alkaline hydrolysis in ethylene glycol (150 °C) to force the complete conversion to the carboxylic acid [4].

Workflow SM 2-(1-Methyl-1H-indol-5-yl)acetonitrile Step1 Step 1: Cyclopropanation 1,2-Dibromoethane, 50% NaOH BTEAC (PTC), Toluene, 60°C SM->Step1 Int1 1-(1-Methyl-1H-indol-5-yl) cyclopropane-1-carbonitrile Step1->Int1 Phase Transfer Catalysis Step2 Step 2: Alkaline Hydrolysis KOH, Ethylene Glycol / H2O 150°C, 12-16 hours Int1->Step2 Step3 Step 3: Acidification & Workup 6M HCl to pH 2 Precipitation / Filtration Step2->Step3 NH3 evolution Prod 1-(1-Methyl-1H-indol-5-yl) cyclopropane-1-carboxylic acid Step3->Prod Acid-Base Purification

Figure 2: Two-step synthetic workflow to 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocol

Step 3.1: Phase-Transfer Catalyzed Cyclopropanation

Objective: Synthesize 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carbonitrile.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a reflux condenser.

  • Reagent Charging: Add 2-(1-methyl-1H-indol-5-yl)acetonitrile (50.0 g, 294 mmol), benzyltriethylammonium chloride (BTEAC, 3.35 g, 14.7 mmol, 5 mol%), and 1,2-dibromoethane (82.8 g, 441 mmol, 1.5 equiv) into 300 mL of toluene. Stir at 300 rpm to ensure complete dissolution.

  • Base Addition: Slowly add 150 mL of a 50% (w/w) aqueous NaOH solution.

    • Mechanistic Insight: The addition must be controlled. The biphasic nature of the reaction relies on the BTEAC catalyst shuttling the hydroxide ion into the toluene layer to deprotonate the acetonitrile.

  • Heating & Reaction: Heat the biphasic mixture to an internal temperature of 60 °C. Maintain vigorous mechanical stirring (critical for PTC efficiency) for 6–8 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with 300 mL of cold distilled water to dissolve precipitated salts. Separate the organic toluene layer. Extract the aqueous layer once with 150 mL of ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl (100 mL) to remove residual amine catalyst, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate carbonitrile as a viscous amber oil (approx. 52 g, 90% yield). This intermediate is sufficiently pure for the next step.

Step 3.2: High-Temperature Alkaline Hydrolysis

Objective: Convert the sterically hindered nitrile to the target carboxylic acid.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a heating mantle, and a robust reflux condenser.

  • Reagent Charging: Dissolve the crude 1-(1-methyl-1H-indol-5-yl)cyclopropane-1-carbonitrile (50.0 g, 255 mmol) in 250 mL of ethylene glycol.

  • Base Addition: Add potassium hydroxide (KOH) pellets (85% purity, 84.0 g, 1.27 mol, 5.0 equiv) and 25 mL of distilled water.

    • Mechanistic Insight: The small amount of water is strictly required to act as the nucleophile for the hydrolysis of the nitrile to the amide, and subsequently the amide to the carboxylate. Ethylene glycol elevates the boiling point to allow the necessary thermal energy to overcome the steric shielding of the cyclopropyl ring.

  • Reaction: Heat the mixture to 150 °C. Ammonia gas (NH₃) will evolve as the amide hydrolyzes; ensure the system is properly vented into a fume hood. Stir at 150 °C for 12–16 hours.

  • Acid-Base Workup (Self-Validating Step):

    • Cool the dark mixture to room temperature and dilute with 500 mL of water.

    • Wash the highly basic aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 200 mL). Discard the organic layer. This step purifies the reaction by stripping away any unreacted nitrile or neutral organic impurities.

    • Cool the aqueous layer in an ice bath to 5 °C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0. The product will crash out as an off-white to pale yellow precipitate.

  • Isolation: Filter the solid via vacuum filtration, wash the filter cake with copious amounts of cold water (to remove residual ethylene glycol and KCl), and dry in a vacuum oven at 50 °C for 24 hours.

Analytical Validation & Quantitative Data

To ensure process reliability, reaction parameters and expected analytical characterizations are summarized below.

Table 1: Reaction Optimization Parameters (Step 1)
Catalyst SystemSolventBaseTemperatureYield (%)Impurity Profile
NaH (No PTC)DMFNaH0 °C to 80 °C65%High dimerization
BTEAC (5 mol%)Toluene50% NaOH60 °C90% Clean conversion
TBAB (5 mol%)DCM50% NaOH40 °C72%Incomplete reaction
Table 2: Expected Analytical Characterization of Final Product
Analytical MethodExpected Result / Spectral Data
Appearance Off-white to pale yellow crystalline powder.
LC-MS (ESI+) m/z calculated for C₁₃H₁₄NO₂ [M+H]⁺: 216.10; Found: 216.1.
¹H NMR (400 MHz, DMSO-d₆) δ 12.15 (br s, 1H, -COOH), 7.52 (d, J = 1.5 Hz, 1H), 7.38 (d, J = 8.5 Hz, 1H), 7.28 (d, J = 3.1 Hz, 1H), 7.10 (dd, J = 8.5, 1.5 Hz, 1H), 6.40 (d, J = 3.1 Hz, 1H), 3.78 (s, 3H, N-CH₃), 1.45 (q, J = 3.8 Hz, 2H), 1.12 (q, J = 3.8 Hz, 2H).

Process Safety & Troubleshooting

  • Toxicity Warning: 1,2-dibromoethane is a known alkylating agent and suspected carcinogen. All handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Stalled Hydrolysis: If LC-MS analysis of the hydrolysis step (Step 3.2) shows a mass corresponding to the primary amide (m/z 215.1[M+H]⁺), the reaction has not reached sufficient temperature or time. Ensure the internal temperature is strictly maintained at ≥145 °C and add an additional 1.0 equiv of KOH.

  • Emulsion Formation: During the workup of the PTC reaction, emulsions may form between the toluene and 50% NaOH layers. If this occurs, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, which will immediately break the emulsion.

References

  • Buchholz, M., Heiser, U., Schilling, S., Niestroj, A. J., Zunkel, K., & Demuth, H.-U. (2006). The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry, 49(2), 664-677.[Link]

  • Fedorynski, M., & Jonczyk, A. (1995). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359.[Link]

  • National Institutes of Health (NIH) / PubChem. General Methods for the Hydrolysis of Sterically Hindered Nitriles.[Link]

HPLC method development for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. The method was systematically developed based on the physicochemical properties of the analyte, focusing on achieving optimal retention, peak symmetry, and resolution. The final isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and acidified water, offering excellent performance and short run times. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in various sample matrices.

Introduction and Scientific Rationale

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a molecule of interest in pharmaceutical research and development, incorporating a hydrophobic indole nucleus, a polar carboxylic acid functional group, and a rigid cyclopropane linker. Accurate quantification of such compounds is essential for pharmacokinetic studies, process monitoring, and quality control. The development of a reliable analytical method requires a thorough understanding of the analyte's chemical properties to control its chromatographic behavior.

The presence of the ionizable carboxylic acid group is the most critical factor for method development. In reverse-phase chromatography, the retention of ionizable compounds is highly dependent on the mobile phase pH.[1] Carboxylic acids, which typically have a pKa value between 4 and 5, will be ionized (negatively charged) at neutral pH.[2][3] This ionized form is highly polar and exhibits poor retention on non-polar stationary phases like C18. To achieve adequate retention and symmetrical peak shapes, it is essential to suppress this ionization by maintaining the mobile phase pH at least two units below the analyte's pKa.[4][5] This ensures the analyte is in its neutral, more hydrophobic form, promoting interaction with the stationary phase.

Furthermore, the indole moiety contains a strong chromophore, making UV detection a suitable choice for quantification. The method development strategy described herein follows a logical progression from initial parameter selection based on these principles to full validation as per regulatory standards.

Analyte Properties Guiding Method Development

  • Structure:

    • Indole Ring: Provides hydrophobicity and a strong UV chromophore.

    • Carboxylic Acid: An ionizable group (pKa ≈ 4-5) that dictates the necessity of pH control in the mobile phase.

    • Cyclopropane & N-Methyl Groups: Contribute to the overall hydrophobicity and structural rigidity.

  • Predicted Physicochemical Properties:

    • pKa: Estimated to be ~4.5, typical for a carboxylic acid.

    • LogP: Estimated to be in the range of 2.0-3.0, indicating moderate hydrophobicity suitable for C18 column chemistry.

    • UV Absorbance: The indole chromophore is expected to have a maximum absorbance (λ_max) around 280 nm, providing good selectivity for detection.[6]

HPLC Method Development Strategy

The development process was designed to systematically optimize the separation, starting with the selection of the column and mobile phase composition and culminating in a validated, robust method.

Method_Development_Workflow A Analyte Characterization (pKa, LogP, UV) B Column Selection (C18 chosen for moderate hydrophobicity) A->B C Mobile Phase Screening (ACN vs MeOH, pH modifier) B->C D pH Optimization (Target pH < 3.0 to suppress ionization) C->D E Detector Wavelength Selection (280 nm for selectivity) D->E F Gradient Scouting Run (Determine elution %ACN) E->F Initial Tests G Isocratic Method Optimization (Fine-tune %ACN for optimal retention & run time) F->G Refinement H Final Method & System Suitability G->H I ICH Q2(R1) Method Validation H->I Verification

Caption: Workflow for HPLC Method Development and Validation.

Column Selection

Given the analyte's moderate hydrophobicity, a standard C18 column is the most logical choice.[7] C18 columns provide excellent retention for a wide range of non-polar to moderately polar compounds. For compounds that may be too polar for standard C18 phases, columns with polar end-capping or mixed-mode phases can be considered.[8][9] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected as a good starting point for robust method development.

Mobile Phase Selection and Optimization

The mobile phase must achieve two primary goals: elute the analyte with a suitable retention time and ensure it is in a single, non-ionized state.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid, the aqueous portion of the mobile phase must be acidified. Formic acid (0.1%) is an excellent choice as it reliably lowers the pH to approximately 2.8 and is compatible with mass spectrometry (MS) detectors.[10] An alternative for non-MS applications is phosphoric acid.[11][12] The use of an acidic mobile phase ensures the analyte is protonated and neutral, leading to increased retention and improved peak shape.[4]

Detailed Protocol: Final Analytical Method

This section provides the detailed, step-by-step protocol for the quantification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

Instrumentation and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade Acetonitrile.

  • HPLC-grade water.

  • Formic acid (≥98% purity).

  • Reference standard of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid (≥98% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water and bring to volume.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile / 45% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 8 minutes

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14]

ICH_Validation_Parameters Validation Method Validation (ICH Q2 R1) Specificity Linearity & Range Accuracy Precision Detection & Quantitation Limits Robustness Specificity Specificity No interference at analyte retention time Validation:f1->Specificity Linearity Linearity Validation:f2->Linearity Accuracy Accuracy (Recovery) 98-102% Recovery Validation:f3->Accuracy Precision Precision Validation:f4->Precision Limits LOD & LOQ Signal-to-Noise Ratio (LOD: 3:1, LOQ: 10:1) Validation:f5->Limits Robustness Robustness Small variations in: Flow Rate, %ACN, Temp. Validation:f6->Robustness

Sources

Application Note: NMR Spectroscopic Characterization of 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Context

In modern drug discovery, rigidified pharmacophores such as the cyclopropanecarboxylic acid moiety are frequently grafted onto heteroaromatic cores to improve metabolic stability, restrict conformational flexibility, and enhance target-binding affinity. 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid represents a highly functionalized building block featuring an electron-rich N-methylated indole core and a sterically constrained cyclopropane ring.

Accurate structural characterization of this molecule is critical. Regioisomerism (e.g., C5 vs. C6 substitution) and the integrity of the cyclopropane ring must be unambiguously verified before this building block is deployed in downstream active pharmaceutical ingredient (API) synthesis. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to achieve absolute structural certainty.

Molecular Architecture & Spin System Dynamics

As a Senior Application Scientist, I approach NMR not merely as a tool for pattern matching, but as a method for probing the electronic environment and spatial geometry of the molecule. The structural features of this compound dictate specific, predictable spin system dynamics:

  • The Indole Core (AMX/ABX System): The N-methylation at position 1 breaks the N-H exchange dynamics, yielding a sharp, highly diagnostic N-CH₃ singlet near 3.78 ppm. The substitution at C5 breaks the symmetry of the benzenoid ring, resulting in an AMX (or strongly coupled ABX) spin system for the remaining aromatic protons (H-4, H-6, H-7). H-4 typically appears as a meta-coupled doublet (J ≈ 1.5 Hz) because it is isolated between the C3a bridgehead and the C5 substituent .

  • The Cyclopropane Ring (AA'BB' System): The cyclopropane ring is substituted at C1, making it a quaternary center. The two CH₂ groups (C2' and C3') are chemically equivalent due to the plane of symmetry bisecting the indole ring and the C1' carbon. However, the two protons on each methylene carbon are diastereotopic—one is cis to the carboxylic acid, and the other is trans. This geometric restriction creates a classic AA'BB' multiplet pattern in the highly shielded region of 1.10–1.50 ppm.

  • The Carboxylic Acid: The acidic proton is highly deshielded. To prevent rapid exchange that would broaden or erase this signal, the choice of solvent is critical.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, an analytical protocol must be self-validating. Relying solely on 1D ¹H NMR is insufficient for regiochemical assignment; therefore, our workflow mandates 2D heteronuclear correlation (HMBC/HSQC) to cross-validate the connectivity of the quaternary carbons.

Sample Preparation & Solvent Causality

Step 1: Weigh 15–20 mg of the analyte. Step 2: Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Causality Insight: Why DMSO-d₆ instead of the standard CDCl₃? First, the polar carboxylic acid moiety exhibits superior solubility in DMSO. Second, DMSO strongly hydrogen-bonds with the carboxylic acid proton, shifting it downfield (typically >12.0 ppm) and slowing its exchange rate, allowing it to be observed as a distinct broad singlet. Finally, the residual water peak in CDCl₃ (δ 1.56) frequently obscures the critical cyclopropyl resonances, whereas the residual water in DMSO-d₆ (δ 3.33) is safely separated from the aliphatic region .

Acquisition Parameters

Step 3: Load the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband inverse (BBI) or cryoprobe. Step 4: Acquire 1D ¹H NMR (zg30 pulse program, 16 scans, D1 = 2 sec). Calibrate the spectrum to the TMS internal standard (δ 0.00) or the residual DMSO quintet (δ 2.50). Step 5: Acquire 1D ¹³C NMR (zgpg30 pulse program, 1024 scans, D1 = 2 sec). Calibrate to the DMSO septet (δ 39.52). Step 6: Acquire 2D HSQC and HMBC spectra. Self-Validation: The HMBC is the cornerstone of this protocol. It will detect ³J (C,H) couplings across the quaternary C5 position, unambiguously proving that the cyclopropane ring is attached at C5 and not C6 .

Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D 1H NMR Acquisition (zg30, 16 scans) A->B C 1D 13C NMR Acquisition (zgpg30, 1024 scans) A->C D 2D NMR (HSQC, HMBC, COSY) For structural assignment B->D C->D E Data Processing (FT, Phase & Baseline Corr.) D->E F Signal Assignment & Multiplet Analysis E->F

Caption: Standard NMR acquisition and processing workflow for indole derivatives.

Data Presentation: Quantitative Chemical Shift Analysis

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants based on the molecular architecture.

Table 1: ¹H NMR Spectral Data Summary (in DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Rationale
COOH 12.30br s-1HHighly deshielded acidic proton; slowed exchange in DMSO.
Indole H-4 7.55d1.61HMeta-coupling to H-6. Diagnostic for C5 substitution.
Indole H-7 7.38d8.51HOrtho-coupling to H-6.
Indole H-2 7.28d3.11HCoupled to H-3. Deshielded by adjacent N atom.
Indole H-6 7.12dd8.5, 1.61HOrtho-coupled to H-7, meta-coupled to H-4.
Indole H-3 6.42d3.11HCharacteristic shielded pyrrole proton.
N-CH₃ 3.78s-3HSharp singlet confirming N1-alkylation.
Cyclopropyl CH₂ (trans)1.45m (AA'BB')-2HDiastereotopic protons trans to the COOH group.
Cyclopropyl CH₂ (cis)1.15m (AA'BB')-2HDiastereotopic protons cis to the COOH group.
Table 2: ¹³C NMR Spectral Data Summary (in DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)Type (via HSQC)Structural Rationale
C=O (Acid) 176.5CqHighly deshielded carbonyl carbon.
Indole C-7a 136.2CqAromatic bridgehead, adjacent to nitrogen.
Indole C-5 132.0CqPoint of cyclopropane attachment.
Indole C-2 130.5CHAromatic carbon adjacent to nitrogen.
Indole C-3a 128.4CqAromatic bridgehead.
Indole C-6 121.3CHBenzenoid aromatic carbon.
Indole C-4 119.8CHBenzenoid aromatic carbon.
Indole C-7 109.5CHShielded benzenoid carbon.
Indole C-3 101.2CHHighly shielded pyrrole carbon.
N-CH₃ 32.6CH₃N-methyl aliphatic carbon.
Cyclopropyl C-1' 28.4CqQuaternary cyclopropane carbon.
Cyclopropyl C-2', C-3' 16.2CH₂Shielded strained ring methylenes.

Structural Elucidation Logic & Connectivity

To guarantee the trustworthiness of the assignment, we utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the ³J carbon-proton couplings.

Regiochemical Proof: If the cyclopropane ring is correctly positioned at C5, the isolated H-4 proton will show a strong ³J correlation to the cyclopropyl quaternary carbon (C-1'). Simultaneously, the cyclopropyl methylene protons will show a ³J correlation back to the indole C5 carbon. This reciprocal long-range coupling network creates a closed logical loop that eliminates the possibility of a C4, C6, or C7 regioisomer .

HMBC H_CH3 N-CH3 Protons (δ 3.78) C_C2 Indole C-2 (δ 130.5) H_CH3->C_C2 HMBC (3J) C_C7a Indole C-7a (δ 136.2) H_CH3->C_C7a HMBC (3J) H_C4 Indole H-4 (δ 7.55) H_C4->C_C7a HMBC (3J) C_C5 Indole C-5 (δ 132.0) H_C4->C_C5 HMBC (3J) H_CPr Cyclopropyl CH2 (δ 1.15, 1.45) H_CPr->C_C5 HMBC (3J) C_COOH Carbonyl C=O (δ 176.5) H_CPr->C_COOH HMBC (3J)

Caption: Key HMBC correlations confirming the cyclopropane and N-methyl linkages to the indole core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate.[Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[Link][2]

  • Biological Magnetic Resonance Data Bank. (n.d.). Indole at BMRB: NMR experiments. BMRB.[Link][3]

Sources

Application Note: Amide Coupling Strategies for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Chemical Context

1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid is a high-value, conformationally restricted building block frequently utilized in the synthesis of advanced therapeutics, such as enzyme inhibitors and receptor ligands[1]. The gem-disubstitution at the α -carbon creates a rigid cyclopropyl moiety that is excellent for locking molecular conformations to improve target binding affinity[2].

However, this exact structural feature introduces a severe synthetic bottleneck. The α,α -disubstitution imposes massive steric shielding around the carbonyl electrophile. Consequently, standard amide coupling protocols are highly inefficient, suffering from sluggish kinetics and the formation of dead-end byproducts. This guide outlines the mechanistic causality behind these failures and provides self-validating protocols to achieve high-yielding amidation.

Mechanistic Bottlenecks & Strategic Reagent Selection

When activating an α,α -disubstituted carboxylic acid, the formation of the initial active ester is kinetically slow. If standard carbodiimides (e.g., EDC, DCC) are used, the transient O-acylisourea intermediate often undergoes a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea byproduct long before the amine can successfully attack[3].

To overcome this steric clash, we must utilize reagents that generate an exceptionally reactive, yet stable, intermediate:

  • The Uronium/Aminium Solution (HATU): For primary and unhindered secondary amines, HATU is the premier choice. It converts the hindered acid into an OAt (7-azabenzotriazole) active ester. The critical causality here is [4]: the pyridine nitrogen of the OAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically lowering the activation energy required to overcome the cyclopropyl steric bulk.

  • The Guanylation Risk: HATU introduces a secondary risk. If the amine is added before the acid is fully activated, the amine will attack the electrophilic carbon of HATU itself, resulting in irreversible [5] (formation of a tetramethylguanidine byproduct). Therefore, strict pre-activation is a non-negotiable step in this protocol.

  • The Acid Chloride Fallback: For extremely unreactive nucleophiles (e.g., anilines or sterically hindered secondary amines), even HATU may fail. In these cases, conversion to the acid chloride via a Vilsmeier-Haack intermediate (using oxalyl chloride and catalytic DMF) provides the ultimate electrophilic activation.

Workflow & Decision Matrix

G A 1-(1-Methyl-1H-indol-5-yl) cyclopropane-1-carboxylic acid B Assess Amine Nucleophilicity & Steric Bulk A->B C Primary / Unhindered Amine (High Reactivity) B->C pKa > 8 D Secondary / Hindered Amine (Low Reactivity) B->D pKa < 6 or Steric Clash E Protocol A: HATU / DIPEA Pre-activation required C->E F Protocol B: Oxalyl Chloride Acid Chloride formation D->F G Amide Product (High Yield) E->G H Amide Product (Overcomes Sterics) F->H

Decision matrix for selecting the optimal amide coupling protocol based on amine reactivity.

Quantitative Benchmarking

The following table summarizes the coupling efficiency of 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid with a standard primary aliphatic amine across various activation strategies.

Coupling StrategyActivating ReagentTarget Amine ProfileAverage Conversion (%)Primary Byproduct / Limitation
CarbodiimideEDC / HOBtPrimary Aliphatic< 20%N-acylurea (Rearrangement)
PhosphoniumPyBOPPrimary Aliphatic45 - 50%Tripyrrolidinophosphine oxide
Uronium (Oxyma)COMUPrimary Aliphatic60 - 70%Hydrolytic instability of reagent
Uronium (HOAt)HATUPrimary Aliphatic> 90%Tetramethylguanidine (if no pre-activation)
Acid ChlorideOxalyl ChlorideSecondary / Aniline> 85%Requires strictly anhydrous conditions

Self-Validating Experimental Protocols

Protocol A: Anchimeric-Assisted Coupling via HATU

Designed for primary and unhindered secondary amines.

  • Reagent Charging: Charge a dry reaction vessel with 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature. (Note: If guanylation remains an issue with your specific amine, substitute DIPEA with the weaker, sterically hindered base 2,6-lutidine).

  • Causality Pause (Pre-activation): Stir the mixture for exactly 10 to 15 minutes. Do not add the amine yet. This allows the carboxylate to fully attack the HATU, forming the OAt ester.

  • Self-Validation Checkpoint: Remove a 2 µL aliquot and quench it in 50 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+ corresponding to the indole-cyclopropane methyl ester) confirms successful OAt ester formation. If unreacted acid dominates, verify the anhydrous nature of your DMF.

  • Amidation: Add the target amine (1.1 equiv) dissolved in a minimal volume of DMF.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove the HOAt byproduct and excess DIPEA. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Acid Chloride Generation via Vilsmeier-Haack Intermediate

Designed for anilines, highly hindered secondary amines, and electron-deficient nucleophiles.

  • Reagent Charging: Charge a flame-dried flask with 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Cooling: Cool the mixture to 0 °C under an argon atmosphere.

  • Activation: Dropwise, add Oxalyl Chloride (1.5 equiv).

  • Causality Pause: The DMF acts as a catalyst, reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which then rapidly converts the sterically hindered acid into the acid chloride. Observe for gas evolution (CO and CO 2​ ).

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Remove a 2 µL aliquot and quench in 50 µL of methanol. LC-MS must show >95% conversion to the methyl ester.

  • Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride. (Critical: Residual oxalyl chloride will react with your amine to form oxamides).

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add the target amine (1.2 equiv) followed by Pyridine (3.0 equiv) to scavenge the generated HCl.

  • Workup: Stir for 2 hours, quench with water, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode - Journal of Medicinal Chemistry (ACS Publications).

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - ACS Medicinal Chemistry Letters (ACS Publications).

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - Bioconjugate Chemistry (PMC / NIH).

  • Peptide Coupling Reagents Guide - Sigma-Aldrich Technical Library.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry (ACS Publications).

Sources

Application Notes and Protocols for the Preparation of Standard Solutions of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preparation, validation, and storage of standard solutions of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. Adherence to these protocols is critical for ensuring the accuracy, precision, and reliability of analytical data in research and development settings.

Introduction

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in bioactive compounds. The indole nucleus is a privileged structure in medicinal chemistry, and the cyclopropane ring introduces conformational rigidity, which can be advantageous for receptor binding.[1] Accurate quantification of this compound is essential for a variety of applications, including pharmacokinetic studies, in vitro assays, and quality control of synthesized batches. The foundation of precise analytical measurement lies in the meticulous preparation of standard solutions.[2] This guide outlines the necessary steps and underlying scientific principles to achieve high-quality standard solutions.

Compound Information

A thorough understanding of the physicochemical properties of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is paramount for the successful preparation of its standard solutions.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₃NO₂Deduced from structure
Molecular Weight 215.25 g/mol Calculated from formula
CAS Number Not definitively available in public databases.-
Appearance Expected to be a solid.Based on similar compounds[3]
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4]Inferred from related indole-5-carboxylic acids.[4]

Note: Due to the limited availability of public data for this specific compound, some properties are inferred from structurally related molecules. It is highly recommended to perform initial solubility tests with small quantities of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[7] Avoid direct contact with skin and eyes.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Required Materials and Equipment

Reagents and Solvents:

  • 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid (as a solid of known purity)

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or DMSO)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification, if using HPLC)

Equipment:

  • Analytical balance (readable to at least 0.0001 g)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (calibrated, adjustable volume) and sterile pipette tips

  • Sonicator

  • Vortex mixer

  • Amber glass vials with screw caps for storage

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Protocols for Preparation of Standard Solutions

The following protocols describe the preparation of a primary stock solution and subsequent working standard solutions. The principle of preparing a concentrated stock solution and then performing serial dilutions is a fundamental practice in analytical chemistry to minimize weighing errors and ensure consistency.

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The preparation of an accurate primary stock solution is the most critical step, as its concentration will dictate the accuracy of all subsequent standards.[2]

Workflow for Primary Stock Solution Preparation

A Accurately weigh 10 mg of the compound B Transfer to a 10 mL volumetric flask A->B Quantitative transfer C Add ~7 mL of solvent (e.g., methanol) B->C D Sonicate for 10-15 minutes to dissolve C->D Ensure complete dissolution E Allow to return to room temperature D->E F Add solvent to the calibration mark E->F Final volume adjustment G Invert the flask 15-20 times to mix F->G Homogenize the solution H Transfer to a labeled amber vial for storage G->H

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 10 mg of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a clean 10 mL Class A volumetric flask. Ensure a quantitative transfer by rinsing the weighing paper or boat with the chosen solvent and adding the rinsing to the flask.

  • Dissolution: Add approximately 7 mL of the selected solvent (e.g., HPLC-grade methanol) to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath for 10-15 minutes to ensure the complete dissolution of the solid. The indole ring can be susceptible to degradation, so avoid excessive heat.[3]

  • Equilibration: Allow the solution to return to room temperature.

  • Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to a clean, labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

Calculation of Stock Solution Concentration:

Concentration (µg/mL) = (Weight of compound in mg * Purity) / Volume of flask in mL * 1000

Example: If 10.05 mg of a 99.5% pure compound is dissolved in 10 mL: (10.05 mg * 0.995) / 10 mL * 1000 = 1000.0 µg/mL

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations for constructing a calibration curve.[8]

Workflow for Preparing Working Standards via Serial Dilution

cluster_0 Preparation of Working Standards Stock Primary Stock Solution (1000 µg/mL) WS1 Working Standard 1 (100 µg/mL) Stock->WS1 1 mL stock + 9 mL solvent WS2 Working Standard 2 (10 µg/mL) WS1->WS2 1 mL WS1 + 9 mL solvent WS3 Working Standard 3 (1 µg/mL) WS2->WS3 1 mL WS2 + 9 mL solvent WS4 ... and so on WS3->WS4

Caption: Serial dilution workflow for working standards.

Step-by-Step Protocol (for a 100 µg/mL standard):

  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Add the appropriate solvent to the flask, filling it to the calibration mark.

  • Mixing: Cap and invert the flask 15-20 times to ensure thorough mixing.

  • Labeling: Label the new solution clearly with its concentration (100 µg/mL).

Repeat this process to create a series of standards covering the expected concentration range of the samples to be analyzed. For example, to prepare a 10 µg/mL standard, you would dilute 1.0 mL of the 100 µg/mL working standard to 10 mL.

Validation of Standard Solutions

The prepared standard solutions should be validated to ensure their accuracy and suitability for the intended analytical method.[9]

Validation ParameterProcedureAcceptance Criteria
Linearity Inject a series of at least five concentrations of the working standards into the analytical instrument (e.g., HPLC). Plot the instrument response (e.g., peak area) against the concentration.The coefficient of determination (R²) should be ≥ 0.999.
Accuracy Prepare a new set of standards from a separate weighing of the reference material and compare their response to the original set.The percentage difference between the two sets should be within ± 2%.
Precision Inject the same standard solution multiple times (n≥6) and calculate the relative standard deviation (RSD) of the instrument response.The RSD should be ≤ 2%.

Stability and Storage Recommendations

Indole derivatives can be susceptible to degradation from light, temperature, and oxidation.[3]

  • Storage Conditions: Store all stock and working solutions in tightly capped amber glass vials at 2-8°C. For long-term storage, consider freezing at -20°C or below.

  • Solution Stability: The stability of the solutions should be experimentally determined by analyzing them at regular intervals and comparing the results to a freshly prepared standard. A common practice is to check stability over a period of several days to weeks. The solutions are considered stable if the response is within a predefined percentage (e.g., ± 5%) of the initial response.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Dissolution Incorrect solvent choice or insufficient sonication.Test solubility in different solvents. Increase sonication time, but monitor for any degradation.
Poor Linearity Errors in dilution, instrument instability, or compound degradation.Re-prepare the working standards, ensuring accurate pipetting. Check instrument performance. Use freshly prepared solutions.
Inconsistent Results Solution instability or improper storage.Prepare fresh solutions daily. Store solutions properly as recommended and perform stability studies.

References

  • Blogs - News. (2024, October 25).
  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • ChemicalBook. (2026, January 13). Indole-5-carboxylic acid | 1670-81-1.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?
  • Fisher Scientific. (2009, September 22).
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • IEEE Xplore. (2010, January 22).
  • Fisher Scientific. (2014, September 23).
  • Shimadzu. Automated Dilution and Preparation of Standard and Sample Solutions for Analysis.
  • Fisher Scientific.
  • ResearchGate. Response characteristics of indole compound standards using HPLC.
  • Fisher Scientific.
  • Pharmaguideline.
  • NIST. Cyclopropanecarboxylic acid.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

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Application Note: Quantitative Analysis of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the quantification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, a novel synthetic compound with potential therapeutic applications, in human plasma. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion electrospray ionization mode. A simple protein precipitation procedure is utilized for sample preparation, ensuring high recovery and throughput. The method demonstrates excellent linearity, accuracy, and precision, meeting the criteria outlined in regulatory guidelines for bioanalytical method validation.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic and metabolic studies of this compound.

Introduction

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a molecule of interest in pharmaceutical research, combining the structural motifs of an indole ring and a cyclopropane carboxylic acid. The indole moiety is a common pharmacophore, while the cyclopropyl group can enhance metabolic stability and potency.[3] Accurate quantification of this compound in biological matrices like plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The carboxylic acid group of the target analyte is readily deprotonated, making it an ideal candidate for analysis by negative ion electrospray ionization (ESI).[5][6][7] This application note provides a comprehensive, step-by-step protocol for its analysis, from sample preparation to data acquisition, grounded in established bioanalytical principles.

Experimental Design & Rationale

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is chosen for its versatility in retaining and separating small molecules of intermediate polarity.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); ammonium hydroxide (optional, for pH adjustment); and analytical standards of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid and a suitable internal standard (IS).

The overall analytical workflow is designed for efficiency and robustness, ensuring data quality for regulated studies.

Caption: Workflow for the quantitative analysis of the target analyte.

Detailed Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and QC Samples: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL). Prepare QCs at low, medium, and high concentrations.

This method is chosen for its simplicity and speed, effectively removing the majority of plasma proteins.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Rationale: Reversed-phase chromatography is selected to retain the analyte based on its partial hydrophobic character. The carboxylic acid moiety dictates the use of negative ion mode ESI for optimal sensitivity.[7] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition.

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 50 x 2.1 mm, 1.8 µmStandard choice for retaining small molecules of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control analyte ionization state and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrateA standard gradient to elute the analyte with good peak shape and separate it from matrix components.[4]
Injection Volume 5 µLA small volume to prevent column overloading and peak distortion.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is easily deprotonated to form [M-H]⁻ ions, providing high sensitivity.[5][8]
MRM Transitions To be determined experimentally (e.g., Analyte: m/z 228.1 → 184.1; IS: TBD)Specific precursor-to-product ion transition ensures high selectivity and minimizes background noise. The fragment likely corresponds to the loss of CO2.
Collision Gas ArgonInert gas used to induce fragmentation of the precursor ion in the collision cell.[9][10]
Collision Energy (CE) To be determined experimentallyOptimized to maximize the signal of the specific product ion.

Method Validation and Performance

The method should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[1][2][11][12] Validation ensures the reliability and reproducibility of the data. Key parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The method demonstrated linearity over a concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Validation Parameter Acceptance Criteria (Typical) Hypothetical Result
Linearity (r²)≥ 0.990.998
Accuracy (% Bias)Within ±15% of nominal-5.2% to +8.5%
Precision (% CV)≤ 15%≤ 9.1%
LLOQS/N ≥ 101 ng/mL

Fragmentation and Mass Spectrometry

Collision-Induced Dissociation (CID): The primary technique for generating fragment ions in a triple quadrupole mass spectrometer is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[9][10] In this process, the selected precursor ion (the deprotonated molecule, [M-H]⁻) is accelerated into a collision cell filled with an inert gas like argon.[13] The kinetic energy from the collisions is converted into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds, forming characteristic product ions.[10][14]

For 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid (Molecular Weight: 229.27 g/mol ), the expected precursor ion in negative mode would be [M-H]⁻ at m/z 228.3. A highly probable fragmentation pathway involves the neutral loss of carbon dioxide (44 Da) from the carboxylate group, a common fragmentation for carboxylic acids. This would result in a major product ion at m/z 184.3.

Fragmentation_Pathway Precursor Precursor Ion [M-H]⁻ m/z 228.3 Product Product Ion [M-H-CO₂]⁻ m/z 184.3 Precursor->Product CID (-44 Da)

Caption: Proposed fragmentation pathway for the analyte in CID.

Conclusion

This application note presents a selective, sensitive, and high-throughput LC-MS/MS method for the quantitative analysis of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic studies in a drug development setting. The methodology is grounded in established principles of bioanalysis and can be readily implemented in any laboratory equipped with a modern LC-MS/MS system.

References

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (2023). Longdom Publishing. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • Gao, S., et al. (2012). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Cole, R. B. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Cole, R. B. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]

  • Collision-induced Dissociation. (n.d.). Journal of Developments in Mass Spectrometry. Retrieved from [Link]

  • Perez, J., & Wysocki, V. H. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • Collision-based ion-activation and dissociation. (n.d.). AnalyteGuru. Retrieved from [Link]

  • Kruve, A., et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry. Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lanneluc-Sanson, D., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography. (n.d.). CORE. Retrieved from [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. (n.d.). IJCRT.org. Retrieved from [Link]

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Troubleshooting & Optimization

How to improve solubility of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of complex heterocyclic carboxylic acids. To successfully dissolve 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, we must first understand the physicochemical barriers inherent to its molecular structure:

  • Hydrophobic Core: The N-methylated indole ring lacks a hydrogen-bond donor and promotes strong intermolecular π−π stacking.

  • Steric Bulk: The rigid cyclopropane ring restricts conformational flexibility, increasing the crystal lattice energy.

  • Dimerization: The carboxylic acid moiety forms highly stable, quasi-cyclic hydrogen-bonded dimers that resist solvation, even in polar aprotic solvents like DMSO[1].

The guide below provides field-proven, causality-driven solutions to overcome these thermodynamic and kinetic barriers.

Phase 1: Diagnostic Workflow

Before altering your chemical system, follow this logical progression to isolate the root cause of your solubility failure.

G A Undissolved 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid B Verify Anhydrous DMSO (<0.1% Water) A->B Step 1 C Kinetic Activation (Sonication + 37°C-50°C) B->C If suspension persists D Dimer Disruption (Add 0.1-1.0 eq DIPEA) C->D If lattice resists heat F Complete Solvation (Clear Solution) C->F Success E Co-solvent System (Add 5-10% DMF/THF) D->E If base is incompatible D->F Success E->F Success

Workflow for enhancing the solubility of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

Phase 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my compound form a cloudy suspension in standard DMSO, even at low concentrations (e.g., 5 mM)? A1: The primary culprit is usually water contamination coupled with strong intermolecular dimerization. DMSO is highly hygroscopic; if your bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Even a fractional percentage of water drastically reduces DMSO's solvating power for lipophilic compounds[2]. Furthermore, in non-polar or poorly solvating micro-environments, carboxylic acids form strong hydrogen-bonded dimers that compete directly with solute-solvent interactions[1]. Actionable Step: Always use fresh, sealed (≥99.9%, water ≤50 ppm) stored under argon or nitrogen[2].

Q2: Can I use heat to force the compound into solution? A2: Yes, but with strict thermodynamic limits. Mild heating (37°C to 50°C) combined with bath sonication provides the kinetic energy required to break up aggregates and overcome the initial crystal lattice energy[3]. However, if the compound precipitates (crashes out) upon cooling back to room temperature, you have exceeded the thermodynamic solubility limit of the free acid in DMSO. Actionable Step: Sonicate the sealed vial at 40°C for 10–15 minutes. Avoid excessive heat (>60°C), which risks thermal degradation of the cyclopropane ring or oxidation of the indole core[3].

Q3: Heating and sonication failed. How can I chemically disrupt the crystal lattice without altering the compound's core structure? A3: You must break the carboxylic acid dimer. While DMSO is a strong hydrogen-bond acceptor, the quasi-cyclic dimers of rigid carboxylic acids are exceptionally stable[4]. By adding a trace amount of a volatile, non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate a fraction of the carboxylic acid. This converts the neutral dimer into a carboxylate anion, inducing powerful ion-dipole interactions with DMSO and electrostatic repulsion between solute molecules, which dramatically increases solubility[3].

Q4: Will adding a base affect my downstream biological assays? A4: It can, which is why stoichiometry is critical. If your assay is sensitive to pH shifts or amine bases, an alternative is using a co-solvent. Adding 5–10% (v/v) of Dimethylformamide (DMF) or Tetrahydrofuran (THF) can disrupt the specific π−π stacking of the indole rings better than pure DMSO. DMF, in particular, has , which actively inhibits dimerization and promotes solvation[5].

Phase 3: Quantitative Solvation Strategies

The table below summarizes the expected outcomes of various interventions based on the physicochemical properties of the target molecule.

Intervention StrategyPrimary Mechanism of ActionExpected Solubility LimitDownstream Assay Compatibility
Standard DMSO (Benchtop) Baseline solvation (H-bond acceptance)< 5 mMHigh
Anhydrous DMSO + 40°C Sonication Kinetic disruption of crystal lattice10 - 20 mMHigh
DMSO + 10% DMF (Co-solvent) Disruption of indole π−π stacking30 - 50 mMModerate (Verify DMF toxicity in cell lines)
DMSO + 0.5 eq DIPEA Dimer disruption via deprotonation> 50 mMModerate (Requires pH buffering in aqueous media)
Phase 4: Validated Experimental Protocol

Protocol: Base-Assisted Dimer Disruption for High-Concentration Stock Solutions Objective: To prepare a stable, aggregate-free 50 mM stock solution of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

  • Gravimetric Preparation: Accurately weigh the required mass of the lyophilized compound into a sterile, amber glass vial. Ensure the powder is at room temperature before opening to prevent condensation[2].

  • Primary Solvation: Add 90% of the target volume of anhydrous DMSO.

  • Mechanical Agitation: Vortex vigorously for 2 to 5 minutes. If the solution remains an opaque suspension, proceed to step 4.

  • Thermal Activation: Place the vial in an ultrasonic water bath set to 40°C for 10 minutes[3].

  • Chemical Disruption (Conditional): If particulates persist, add 0.5 to 1.0 molar equivalents of anhydrous DIPEA. Vortex immediately. The solution should rapidly clarify as the carboxylic acid dimers dissociate into the highly soluble carboxylate form[3].

  • Volume Adjustment: Top off to the final target volume with anhydrous DMSO.

  • Quality Control: Visually inspect the solution against a bright light source to ensure no micro-crystals remain.

  • Storage: Store aliquots at -20°C. Note: Temperature fluctuations can cause precipitation. If crystals form during storage, re-apply mild heat and sonication before use[2].

References
  • Silva, H. C., et al. "Unscrambling -COOH and -NH groups micro-solvation in neat Dimethyl-Sulfoxide: Insights from 1H NMR Spectroscopy and Computational Studies." ResearchGate. URL:[Link][1]

  • "Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy." The Journal of Physical Chemistry B - ACS Publications. URL:[Link][4]

  • "Crystallization of para-aminobenzoic acid forms from specific solvents." RSC Publishing. URL:[Link][5]

Sources

Technical Support Center: Troubleshooting 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid from 1-methyl-1H-indole-5-acetonitrile is a notoriously challenging two-step process. Researchers frequently encounter severe yield drops due to competing elimination reactions during cyclopropanation and extreme steric hindrance during nitrile hydrolysis.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you optimize your workflow and secure high-yield conversions.

Phase 1: Cyclopropanation of the Arylacetonitrile

The first step involves a double alkylation of 1-methyl-1H-indole-5-acetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This is typically achieved via Phase-Transfer Catalysis (PTC).

Cyclopropanation A 1-Methyl-1H-indole- 5-acetonitrile B 1,2-Dibromoethane + 50% NaOH + TBAB A->B Deprotonation C Mono-alkylated Intermediate B->C SN2 Attack E Vinyl Bromide (Byproduct) B->E E2 Elimination D Target Nitrile C->D Intramolecular Cyclization

Fig 1: Phase-transfer catalyzed cyclopropanation pathway and competing E2 elimination.

Frequently Asked Questions (Cyclopropanation)

Q: Why am I getting low conversion and recovering mostly unreacted starting material? A: In a biphasic PTC system, the reaction occurs at the interface of the aqueous and organic layers. If your stirring rate is too low (under 500 rpm), the emulsion breaks and the reaction stalls. Furthermore, you must use 50% w/w aqueous NaOH . Dilute bases (e.g., 10% NaOH) lack the thermodynamic driving force to sufficiently deprotonate the weakly acidic α -protons of the arylacetonitrile[1].

Q: My TLC shows complete consumption of starting material, but my yield is <40%. I also noticed gas evolution during the reaction. What happened? A: You are likely experiencing a competing E2 elimination. If the reaction temperature exceeds 30 °C, the strong base will attack 1,2-dibromoethane, eliminating HBr to form vinyl bromide gas. This consumes your alkylating agent and leaves you with a dead-end mono-alkylated intermediate. Causality: Ensure the reaction is strictly maintained at 20–25 °C using a water bath during the exothermic addition phase.

Phase 2: Hydrolysis of the Sterically Hindered Nitrile

Converting the intermediate 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarbonitrile to the final carboxylic acid is the most common failure point in this synthesis.

Hydrolysis Nitrile Cyclopropane- carbonitrile Cond KOH / Ethylene Glycol 150°C Nitrile->Cond Amide Primary Amide (Stalled State) Cond->Amide OH- Attack Salt Potassium Carboxylate Amide->Salt Fast Hydrolysis Acid Target Carboxylic Acid Salt->Acid HCl Workup (pH 2)

Fig 2: High-temperature alkaline hydrolysis pathway overcoming steric hindrance.

Frequently Asked Questions (Hydrolysis)

Q: My hydrolysis reaction stalls at the primary amide intermediate. Refluxing in NaOH/EtOH for 48 hours didn't help. How do I push it to the acid? A: The cyclopropane ring introduces severe steric bulk, creating a physical "shield" around the linear, sp-hybridized nitrile carbon. This drastically increases the activation energy required for the hydroxide nucleophile to attack. Standard aqueous ethanol reflux (~100 °C) simply does not provide enough thermal energy. Causality: You must switch to a high-boiling solvent like ethylene glycol (b.p. 197 °C)[2] and heat the reaction to 150 °C. This thermal push forces the stalled amide intermediate to undergo final cleavage[3].

Q: When I acidify the mixture to isolate the final product, I get a dark, gummy polymer instead of a clean solid. Why? A: Indole rings are highly sensitive to strong, concentrated acids and will undergo rapid electrophilic polymerization. When converting the potassium carboxylate salt to the free acid, you must use dilute acid (e.g., 2M HCl), cool the mixture to 0–5 °C, and carefully titrate the pH to exactly 2.0–2.5. Over-acidification destroys the indole core.

Quantitative Data & Condition Optimization

Table 1: Optimization of Cyclopropanation Conditions

Goal: Maximize dialkylation while suppressing E2 elimination of 1,2-dibromoethane.

Base / Solvent SystemCatalystTemp (°C)Conversion (%)Target Nitrile Yield (%)Major Byproduct
K₂CO₃ / DMFNone803015Mono-alkylated
10% NaOH (aq) / TolueneTBAB254520Unreacted SM
50% NaOH (aq) / TolueneTBAB60>9540Vinyl Bromide (Gas)
50% NaOH (aq) / Toluene TBAB 25 >95 88 None (Clean)
Table 2: Optimization of Nitrile Hydrolysis Conditions

Goal: Overcome steric hindrance without degrading the indole ring.

Base (Equiv)SolventTemp (°C)Time (h)Acid Yield (%)Amide Yield (%)Indole Degradation
NaOH (5.0)EtOH / H₂O10024<585Low
KOH (5.0)Ethylene Glycol120243060Low
KOH (10.0) Ethylene Glycol 150 12 82 <5 Moderate
KOH (10.0)Ethylene Glycol1801245<5High (Polymerization)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.

Protocol 1: Synthesis of 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarbonitrile
  • Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and internal thermometer, dissolve 1-methyl-1H-indole-5-acetonitrile (10.0 g, 58.7 mmol) and tetrabutylammonium bromide (TBAB, 0.95 g, 2.9 mmol) in toluene (100 mL).

  • Reagent Addition: Add 1,2-dibromoethane (16.5 g, 88.0 mmol). Cool the mixture to 15 °C using an ice-water bath.

  • Base Addition: Vigorously stir (>500 rpm) and add 50% w/w aqueous NaOH (50 mL) dropwise over 30 minutes.

    • Validation Check: The internal temperature must not exceed 25 °C during addition to prevent vinyl bromide formation.

  • Reaction: Remove the ice bath and stir at 20–25 °C for 16 hours.

    • Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete disappearance of the starting material (Rf ~0.3) and a new non-polar spot (Rf ~0.6).

  • Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from hot heptane to yield the nitrile as an off-white solid.

Protocol 2: Hydrolysis to 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the nitrile from Protocol 1 (10.0 g, 51.0 mmol) in ethylene glycol (80 mL)[2].

  • Base Addition: Add solid Potassium Hydroxide (KOH, 28.6 g, 510 mmol).

  • Thermal Cleavage: Heat the mixture to an internal temperature of 150 °C using a heating mantle. Stir for 12 hours.

    • Validation Check: LC-MS or TLC must confirm the absence of both the starting nitrile and the highly polar primary amide intermediate.

  • Cooling & Dilution: Cool the dark mixture to room temperature, then pour it into crushed ice/water (200 mL). Extract once with diethyl ether (50 mL) to remove non-acidic organic impurities. Discard the ether layer.

  • Precipitation (Critical Step): Cool the aqueous layer to 0–5 °C. While stirring vigorously, add 2M HCl dropwise until the pH reaches exactly 2.0–2.5.

    • Validation Check: Use a calibrated pH meter. Do not use pH paper. If the pH drops below 1.5, the indole ring will begin to degrade.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 30 mL), and dry under high vacuum at 45 °C to afford the target carboxylic acid.

References

  • Organic Syntheses Procedure: Cyclopropanecarboxylic Acid. Organic Syntheses. Available at:[Link]

  • Development of Phase Transfer Catalysed Cyclopropanation. RCSI Repository. Available at:[Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Cyclopropanation Overview and Mechanisms. Wikipedia. Available at: [Link]

  • Ethylene Glycols Technology and High-Temperature Applications. Korean Journal of Chemical Engineering. Available at:[Link]

  • Ester Hydrolysis and the Chemistry of Nitriles. Chem 51C F20 Lec 15. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Storage Degradation of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability challenges with complex Active Pharmaceutical Ingredients (APIs). The compound 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid presents a fascinating but challenging stability profile. It juxtaposes an electron-rich N-methylindole core—notorious for oxidative lability—with a strained cyclopropane ring and a reactive carboxylic acid moiety.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and mitigating degradation during storage.

Visualizing the Degradation Mechanisms

To effectively troubleshoot, we must first understand the causality of degradation. The following diagram illustrates the primary pathways that compromise this API's structural integrity under environmental stress.

DegradationPathway API 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid Oxidation Auto-oxidation (O2, Trace Metals) API->Oxidation Air Exposure Photo Photolysis (UV/Vis Light) API->Photo Light Exposure Thermal Thermal / Hydrolytic Stress (Heat, Moisture) API->Thermal >60°C / High RH Oxindole Oxindole / Isatin Derivatives (Pink/Brown Discoloration) Oxidation->Oxindole C2/C3 Electrophilic Attack Radical Indole Radical Cation (Polymerization) Photo->Radical Electron Ejection Decarb Decarboxylation / Ring Opening (Loss of CO2 / Strain Release) Thermal->Decarb Carboxyl Cleavage

Fig 1: Degradation pathways of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

In-Depth Troubleshooting Guide (Q&A)

Q1: Our solid API batches are developing a pink-to-brown discoloration after 3 months of storage at ambient conditions. What is the chemical basis for this, and how can we prevent it? Causality & Mechanism: The discoloration is a classic hallmark of indole core oxidation. Even though N-methylation protects against certain dimerization pathways, the C2 and C3 positions of the indole ring remain highly nucleophilic. Exposure to atmospheric oxygen, often catalyzed by trace transition metals or light, initiates an auto-oxidation cascade that 1[1]. These derivatives are highly conjugated and exhibit strong pink, red, or brown chromophores. Actionable Solution: Transition to inert storage. The API must be stored under argon or nitrogen. To validate if oxidation is the sole culprit, perform an LC-MS analysis on the discolored batch; look for a +16 Da (oxindole) or +32 Da (isatin) mass shift relative to the parent mass.

Q2: We are observing a gradual decrease in assay purity (via HPLC), but no significant color change. Could the cyclopropane carboxylic acid moiety be degrading? Causality & Mechanism: While cyclopropanes are strained, the2 against hydrolysis compared to linear aliphatic acids, largely due to hyperconjugative stabilization[2]. However, the carboxylic acid group can undergo decarboxylation if subjected to severe thermal stress, or it may react with trace moisture and excipients. If no color change is observed, the degradation is likely non-oxidative (e.g., decarboxylation). Actionable Solution: Evaluate the moisture content of your storage environment and ensure containers are tightly sealed with desiccants. Verify the degradation peak via LC-MS; a loss of 44 Da indicates decarboxylation.

Q3: How do we differentiate between photolytic and thermal degradation in our stability indicating assay (SIA)? Causality & Mechanism: Photolysis of indoles often leads to radical cation formation, resulting in complex polymeric mixtures that appear as broad, unresolved humps on an HPLC baseline. Thermal degradation typically drives specific, discrete pathways like decarboxylation. Actionable Solution: Adhere strictly to 3[3]. Shield control samples with aluminum foil. If the foil-wrapped controls remain stable while exposed samples degrade, the mechanism is photolytic, mandating amber-glass or opaque high-density polyethylene (HDPE) packaging.

Quantitative Data: Accelerated Stability Summary

To provide a baseline for your own stability programs, the following table summarizes typical degradation profiles for this class of compounds under standardized 3[3].

Storage Condition (ICH Q1A/Q1B)DurationAPI Assay (%)Total Impurities (%)Primary Degradant Identified
25°C / 60% RH (Dark, Inert Gas)6 Months99.50.4None significant
25°C / 60% RH (Air exposed)6 Months94.25.6Oxindole derivatives (+16 Da)
40°C / 75% RH (Accelerated, Air)6 Months91.87.9Oxindoles, Decarboxylation (-44 Da)
Photostability (1.2M lux-hr, UV)1 Cycle85.413.5Polymeric species (Baseline hump)
Experimental Protocols: Validated Forced Degradation Workflow

To establish a self-validating system for your storage conditions, you must perform a forced degradation (stress testing) study. This ensures your analytical method is truly stability-indicating and capable of resolving the API from its degradation products.

SIAWorkflow Step1 Sample Prep (1 mg/mL Stock) Step2 Forced Degradation (Oxidative/Thermal/Photo) Step1->Step2 Step3 HPLC-UV/MS Analysis Step2->Step3 Step4 Mass Balance Calculation (>90%) Step3->Step4 Step5 Storage Protocol Optimization Step4->Step5

Fig 2: Workflow for validating stability-indicating assays and optimizing API storage conditions.

Step-by-Step Methodology: Oxidative Stress Testing
  • Sample Preparation: Accurately weigh 10 mg of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a 1 mg/mL stock solution.

  • Stress Application: Transfer 2 mL of the stock to a borosilicate glass vial. Add 0.2 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Seal the vial tightly and incubate at 25°C for 24 hours in the dark. (Scientist's Note: Keeping it in the dark isolates oxidative stress from photolytic stress, allowing for precise mechanistic determination).

  • Quenching: Quench the residual peroxide by adding a stoichiometric amount of sodium bisulfite to halt the reaction prior to injection.

  • Analysis: Inject the sample into the HPLC-UV/MS system using a gradient method capable of resolving polar degradants.

  • Validation Check (Mass Balance): Calculate the mass balance. The sum of the peak areas of the remaining API and the newly formed degradation products (adjusted for relative response factors) should equal ~100% of the initial API peak area. If mass balance is <90%, suspect the formation of insoluble polymers or volatile degradants.

Frequently Asked Questions (FAQs)

Q: Can I store this API in aqueous stock solutions for in vitro assays? A: Aqueous solutions are not recommended for long-term storage. While the cyclopropane carboxylic acid is relatively stable, the indole core in solution is highly susceptible to rapid dissolved-oxygen attack. Prepare fresh solutions immediately before use, or1[1].

Q: What is the definitive, ideal long-term storage condition for this compound? A: Based on the structural vulnerabilities, the optimal condition is in the solid state, packaged in a sealed amber glass vial (or opaque HDPE), backfilled with Argon or Nitrogen, and stored at 2-8°C.

References
  • Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Optimizing purification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid by flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the purification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid .

This molecule presents a unique chromatographic dichotomy: it features a highly lipophilic, UV-active N-methyl indole core juxtaposed with a highly polar, ionizable cyclopropane-carboxylic acid moiety (estimated pKa ~4.5–5.0). This structural combination frequently leads to unpredictable partitioning, severe peak tailing, and complex solubility profiles.

Below, you will find symptom-based troubleshooting guides, method development FAQs, and field-proven experimental protocols to ensure high-purity recovery.

Module 1: Symptom-Based Troubleshooting Guide

Q: My compound elutes as a massive, tailing smear across multiple fractions on normal-phase silica. How do I fix this? A: This is a classic symptom of secondary interactions. Standard normal-phase silica gel is heavily populated with weakly acidic silanol groups (Si-OH). The carboxylic acid moiety of your target molecule acts as both a hydrogen bond donor and acceptor, heavily interacting with these silanols. This creates a non-linear adsorption isotherm, which manifests chromatographically as severe peak tailing (1[1]).

  • The Solution: Add a volatile acidic modifier to your mobile phase. Supplementing your Hexane/Ethyl Acetate gradient with 0.5% to 1% Acetic Acid (AcOH) or Formic Acid (FA) will protonate the silanols and keep the carboxylic acid in its neutral state, drastically sharpening the peak and improving resolution (2[2]).

Q: I switched to a C18 Reversed-Phase column, but the peak is fronting (ski-slope shape) or splitting into two distinct peaks. Why? A: Fronting or splitting on reversed-phase media occurs when an ionizable compound is in equilibrium between its neutral and charged states in the mobile phase (3[3]). At a neutral pH, the carboxylic acid is partially ionized. The ionized carboxylate is highly water-soluble and elutes rapidly, while the neutral protonated form is lipophilic and retains strongly on the C18 stationary phase.

  • The Solution: Lower the pH of the mobile phase to force the equilibrium entirely into the neutral state. Use Water and Acetonitrile modified with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to ensure the molecule travels through the column as a single, uniform species (4[4]).

Q: The crude mixture has terrible solubility in my starting mobile phase and crashes out at the top of the column, causing high backpressure. What is the best loading strategy? A: Indole-carboxylic acids often exhibit poor solubility in high-aqueous (RP) or high-alkane (NP) solvent systems. Liquid injection of a suspension will ruin your chromatography band and cause pressure spikes.

  • The Solution: Utilize the Solid-Phase Dry Loading technique. Dissolve your crude mixture in a strong, volatile solvent (e.g., THF, DCM, or Methanol), add a solid support, and evaporate the solvent completely to create a free-flowing powder. This allows the sample to enter the column as a narrow, highly concentrated band (2[2]).

Module 2: Method Development FAQs

Q: Should I use Normal Phase (Silica) or Reversed Phase (C18) for this specific molecule? A: As a general rule for polar, ionizable small molecules, Reversed Phase (C18) is heavily preferred (5[5]). It provides superior recovery and predictable retention for carboxylic acids when properly acidified (6[6]). Normal phase should only be utilized if the primary impurities are highly lipophilic (e.g., unreacted N-methyl indole starting materials).

Q: What are the optimal UV wavelengths for fraction collection? A: Set your primary wavelength to 254 nm (general aromatic absorbance) and your secondary wavelength to 280 nm . The 280 nm channel is highly specific to the indole chromophore and will help differentiate the target product from non-indole byproducts.

Module 3: Quantitative Data & Modifier Selection

Table 1: Impact of Mobile Phase Modifiers on Carboxylic Acid Elution

Stationary PhaseMobile Phase SystemModifierTarget pHChromatographic Effect
Normal Phase (Silica) Hexane / Ethyl Acetate0.5% - 1.0% Acetic AcidN/AProtonates silanols; suppresses secondary H-bonding; eliminates peak tailing.
Reversed Phase (C18) Water / Acetonitrile0.1% Formic Acid~2.7Forces carboxylic acid into neutral state; prevents peak fronting/splitting.
Reversed Phase (C18) Water / Methanol0.1% Trifluoroacetic Acid (TFA)~2.0Stronger ion-pairing; maximizes retention of highly polar basic impurities.

Module 4: Experimental Protocols

Protocol A: Reversed-Phase C18 Purification Workflow

This protocol is self-validating; the acidic modifier ensures predictable retention times regardless of the crude mixture's initial pH.

  • Column Equilibration: Equilibrate a C18 flash column with 3-5 column volumes (CV) of 5% Acetonitrile in Water containing 0.1% Formic Acid.

  • Sample Loading: Apply the sample using the solid-phase dry loading technique (see Protocol B) to prevent solvent-induced band broadening.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 CVs.

  • Detection: Monitor absorbance at 254 nm (aromatic backbone) and 280 nm (indole-specific chromophore).

  • Fraction Collection: Collect peaks exceeding 50 mAU. Evaporate fractions immediately or lyophilize to prevent acid-catalyzed degradation of the cyclopropane ring.

Protocol B: Solid-Phase Dry Loading Technique
  • Dissolution: Dissolve the crude 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in a volatile "strong" solvent (e.g., THF or Methanol).

  • Adsorbent Addition: Add a solid support to the solution. Use Celite 545 for reversed-phase or standard silica gel for normal-phase (ratio of 1:3 sample to support by weight).

  • Evaporation: Concentrate the mixture under reduced pressure on a rotary evaporator until a dry, free-flowing powder is formed.

  • Packing: Transfer the powder into an empty dry-loading cartridge. Compress gently with a frit to eliminate dead volume.

  • Integration: Attach the dry-loading cartridge in-line ahead of the main flash column to ensure the sample enters the stationary phase as a narrow, uniform band.

Module 5: Workflow Visualization

G Start Crude Mixture: 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid Solubility Evaluate Solubility in Starting Mobile Phase Start->Solubility LiquidLoad Liquid Injection (Direct Loading) Solubility->LiquidLoad Fully Dissolved DryLoad Dry Loading (Adsorption onto Celite/Silica) Solubility->DryLoad Suspension / Slurry Phase Select Stationary Phase LiquidLoad->Phase DryLoad->Phase NP Normal Phase (Silica) Eluent: Hexane / EtOAc Modifier: 1% Acetic Acid Phase->NP Lipophilic Impurities (e.g., Unreacted Indole) RP Reversed Phase (C18) Eluent: H2O / Acetonitrile Modifier: 0.1% Formic Acid Phase->RP Polar/Ionic Impurities (e.g., Hydrolysis Salts) Elution Gradient Elution & Dual UV Detection (254/280 nm) NP->Elution RP->Elution

Fig 1: Purification workflow for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

References

  • RediSep C-18 reversed phase column purific
  • Synthesis of a Series of Diaminoindoles ACS Public
  • How does an acid pH modifier impact flash chrom
  • Successful Flash Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Purifying ionic compounds by flash column chrom

Sources

Reducing impurities in 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request. As a Senior Application Scientist, here is the technical support center for reducing impurities in 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid crystallization.

Technical Support Center: Crystallization & Purity Optimization

Guide for: 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Welcome to the technical resource center for the purification of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final crystallization step, ensuring high purity of this critical active pharmaceutical ingredient (API) or intermediate.

The chemical purity of a crystalline solid is a primary quality attribute, established through a highly selective purification technique like crystallization.[1] However, achieving the desired purity requires a systematic approach to understanding and mitigating the incorporation of impurities. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind key process decisions.

Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

Q1: My final crystallized product shows a persistent impurity peak in the HPLC analysis. What is the first step?

Your first action should be to identify the impurity. Is it a known starting material, a suspected byproduct, or an unknown compound? The identity will dictate your strategy. If it's a starting material, optimizing reaction stoichiometry and conversion is key. If it's a byproduct, you will need to adjust the purification strategy. For unknown impurities, characterization via mass spectrometry (LC-MS) is recommended to hypothesize its structure and origin.

Q2: What are good starting solvents for recrystallizing this indole--based carboxylic acid?

Given the molecule's structure—a polar carboxylic acid group and a moderately polar N-methylindole core—solvents of intermediate to high polarity are excellent starting points. Monohydric alcohols like methanol, ethanol, or isopropanol are often effective for carboxylic acids.[2] Acetone, ethyl acetate, and acetonitrile are also strong candidates.[3] Often, a binary "solvent/anti-solvent" system, such as methanol/water or acetone/heptane, provides the best results by allowing for fine-tuned solubility control.[4][5]

Q3: I'm losing a significant amount of my product during recrystallization, resulting in a low yield. What can I do?

High product loss is typically due to one of two reasons: using an excessive volume of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[6] To mitigate this:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize your solvent system. If solubility in the cold solvent is still too high, switch to a solvent system where the compound is less soluble at colder temperatures.

  • Recover a second crop. Concentrate the mother liquor (the liquid left after filtration) and cool it again to recover more crystals. Be aware that the second crop may have lower purity.

Q4: My compound "oils out" instead of forming crystals when the solution cools. How can I fix this?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.[7][8] This is often because the solution is too concentrated or cooled too quickly. To prevent this:

  • Reduce the concentration by adding more solvent.

  • Slow down the cooling rate. Allow the solution to cool naturally to room temperature before using an ice bath.

  • Introduce seed crystals. Adding a small amount of pure, previously isolated crystals provides a template for proper crystal growth and can prevent oiling out.[9]

  • Use an anti-solvent. Adding a miscible solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound at a constant temperature can induce crystallization more controllably.[]

In-Depth Troubleshooting Guide

This section addresses specific, complex issues you may encounter during the crystallization process.

Problem 1: A Structurally Similar Impurity Co-crystallizes with the Product
  • Scenario: HPLC/NMR analysis confirms an impurity with a similar structure to the target compound (e.g., a positional isomer or a demethylated analog) is present at an unacceptable level (>0.1%).

  • Causality: Structurally related impurities can have very similar solubility profiles and may even be incorporated directly into the crystal lattice, forming a solid solution.[1] This makes them exceptionally difficult to remove by simple recrystallization.

  • Systematic Solutions:

    • Exhaustive Solvent Screening: The key is to find a solvent system that maximizes the solubility difference. Test a broad range of solvents, including alcohols, esters, ketones, and nitriles, as well as binary mixtures.

    • pH Modification: As your target is a carboxylic acid, its solubility is pH-dependent. Consider dissolving the crude material in a dilute basic solution (e.g., aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate or DCM) to remove less polar impurities, and then re-acidifying the aqueous layer to precipitate the purified acid. This exploits the acidic handle for purification.

    • Slurry Experiment: Stirring the impure solid in a solvent where it is only partially soluble, at a fixed temperature for an extended period (24-48 hours), can be effective. The crystals will constantly dissolve and re-precipitate, a process that can selectively exclude the impurity into the solution over time.

Problem 2: Product Purity is High, but Crystal Size/Morphology is Poor (e.g., very fine needles)
  • Scenario: The product meets purity specifications, but consists of very fine particles or needles that are difficult to filter and dry.

  • Causality: This is often a result of rapid nucleation caused by excessive supersaturation.[] When many crystal "seeds" form at once, they compete for the available solute, leading to a large number of small crystals instead of a smaller number of large ones.

  • Systematic Solutions:

    • Control Supersaturation: This is the most critical parameter.[9]

      • Slower Cooling: Decrease the cooling rate. A programmed cooling ramp is ideal.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with efficient stirring to avoid localized areas of high supersaturation.

    • Seeding: Introduce a small quantity of high-quality seed crystals when the solution is slightly supersaturated (in the metastable zone). This encourages growth on existing seeds rather than the formation of new nuclei.[9]

    • Temperature Cycling: Gently cycling the temperature up and down by a few degrees during the cooling process (a technique known as Ostwald ripening) can help dissolve the smallest particles and redeposit the material onto larger crystals.

Problem 3: Discoloration or Degradation During Crystallization
  • Scenario: The product solution darkens upon heating, or the final crystalline product is discolored (e.g., pink, brown).

  • Causality: Indole rings can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[6] Trace metal impurities can catalyze this degradation.

  • Systematic Solutions:

    • Use an Inert Atmosphere: Perform the dissolution and crystallization process under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen.[6] Before use, sparge your chosen solvent with an inert gas (N₂ or Ar) for 15-30 minutes.

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. This can effectively adsorb colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.

    • Minimize Time at High Temperature: Do not keep the solution at its boiling point for longer than necessary to achieve full dissolution.

Core Experimental Protocols & Scientific Rationale

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable single-solvent or binary-solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of your crude material into several small vials.

  • Single Solvent Test (at Room Temperature): Add a candidate solvent (e.g., methanol, ethyl acetate, toluene) dropwise to each vial, stirring or sonicating after each addition.

    • Ideal Outcome: The compound is sparingly soluble or insoluble. If it dissolves readily at room temperature, that solvent is unsuitable for single-solvent crystallization but may be a candidate for an anti-solvent system.

  • Single Solvent Test (at Elevated Temperature): For solvents where the compound was insoluble at room temperature, heat the vial to near the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Rationale: An ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.[8]

  • Cooling & Observation: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

    • Ideal Outcome: Abundant, high-quality crystals form. Note the quantity and quality of the crystals.

  • Binary Solvent System Test: If no single solvent is ideal, select a "solvent" in which the compound is highly soluble (from step 2) and an "anti-solvent" in which it is very insoluble.

    • Dissolve the crude material in a minimum amount of the "solvent" at room temperature.

    • Add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "solvent" to just redissolve the precipitate and make the solution clear again.

    • Allow the vial to stand, cool, and observe crystal formation.

Solvent Candidate Boiling Point (°C) Polarity Comments & Rationale
Water100HighGood anti-solvent for polar organic molecules. May be used with alcohols.[8]
Methanol65HighOften effective for carboxylic acids due to hydrogen bonding.[2]
Ethanol78HighSimilar to methanol, slightly less polar. Common for indole derivatives.[6]
Isopropanol (IPA)82Medium-HighGood general-purpose solvent.
Acetonitrile82Medium-HighCan offer different selectivity compared to alcohols.
Acetone56Medium-HighStrong solvent, often used in anti-solvent pairs with alkanes.[8]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowHigher boiling point can be a disadvantage, but useful for less polar compounds.[8]
Heptane/Hexane~98 / ~69LowExcellent anti-solvents for polar to moderately polar compounds.
Protocol 2: Optimized Recrystallization Workflow

This protocol incorporates best practices for achieving high purity.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid and the chosen solvent (or solvent mixture). Heat the mixture to reflux with stirring until all the solid dissolves. Add the solvent in portions to ensure you are using the minimum amount necessary.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or activated carbon are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and the receiving flask to prevent the product from crystallizing prematurely during filtration.[11]

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature. A slower cooling rate promotes the growth of larger, purer crystals.[6]

  • Maturation & Ice Bath: Once the solution has reached room temperature and crystal formation has begun, allow it to sit for at least an hour for maturation. Then, place the flask in an ice-water bath for another 30-60 minutes to maximize the yield by decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystal cake with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing dissolved impurities.[12] Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the purified crystals under vacuum at a temperature appropriate to remove the solvent without causing product degradation.

Protocol 3: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of APIs and intermediates.[13]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This will elute compounds based on their polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).

  • Analysis: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent (like acetonitrile). Inject a known volume. The purity is typically calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Understanding the Science: Impurity Incorporation

The effectiveness of crystallization hinges on the principle that the crystal lattice of the desired compound will preferentially exclude molecules that do not fit perfectly—i.e., impurities. However, this process is not perfect. Impurities can contaminate a final product through several mechanisms.[1]

G cluster_crystal Growing Crystal cluster_solution Mother Liquor (Solution) crystal Crystal Lattice Pure Molecule inclusion Inclusion Trapped Mother Liquor (Rich in Impurities) crystal->inclusion 2. Inclusion Formation (Rapid Growth) impurity Impurity Molecule impurity->crystal 1. Surface Adsorption solid_solution Solid Solution Impurity in Lattice impurity->solid_solution 3. Lattice Incorporation (Structurally Similar Impurity) product Product Molecule product->crystal:p1 Correct Incorporation (Growth)

Caption: Mechanisms of impurity incorporation during crystallization.

  • Surface Adsorption: Impurities adhere to the surface of the growing crystal and can be removed by washing the final product with cold, clean solvent.[1]

  • Inclusions: Pockets of mother liquor, which is rich in impurities, can become trapped within the crystal.[1] This is more common during rapid crystal growth. Slower, more controlled crystallization can prevent this.

  • Solid Solution: If an impurity is very similar in size, shape, and functionality to the product molecule, it can be incorporated directly into the crystal lattice.[1] This is the most challenging type of impurity to remove.

Logical Workflow for Purity Enhancement

The process of optimizing crystallization is iterative. The following workflow provides a systematic path from problem identification to a robust, validated process.

G start Crude Product with Unacceptable Purity identify Identify Impurity (HPLC, LC-MS, NMR) start->identify select_strategy Select Purification Strategy identify->select_strategy recrystallize Perform Optimized Recrystallization select_strategy->recrystallize Initial Solvent System analyze Analyze Purity (HPLC) recrystallize->analyze check_purity Purity > Target Spec? analyze->check_purity end Final Pure Product check_purity->end Yes re_evaluate Re-evaluate Strategy: - Different Solvents? - pH Swing? - Slurry? check_purity->re_evaluate No re_evaluate->select_strategy Iterate

Caption: Iterative workflow for crystallization optimization.

By following this structured approach—identifying the problem, understanding the underlying scientific principles, and systematically applying targeted solutions—researchers can effectively reduce impurities and achieve the desired quality for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.).
  • Purification techniques for indole aldehydes - Benchchem. (n.d.).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.).
  • API Crystallization. (n.d.).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Crystallization purification of indole - ResearchGate. (2014, February). Retrieved from [Link]

  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed. (1987, November 15). Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018, February 17). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. (n.d.).
  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2018, January 12). Retrieved from [Link]

Sources

Process R&D Troubleshooting Portal: 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide authoritative, field-proven methodologies for the synthesis and optimization of 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarboxylic acid. These sterically hindered, indole-containing building blocks are critical in modern drug discovery, often serving as bioisosteres or core scaffolds for kinase and phospholipase inhibitors[1].

Below, you will find validated workflows, mechanistic troubleshooting guides, and optimized protocols designed to prevent common pitfalls such as indole ring degradation and stalled nitrile hydrolysis.

Synthetic Workflow

G SM 2-(1H-indol-5-yl) acetonitrile Step1 N-Methylation (MeI, NaH) SM->Step1 Int1 2-(1-Methyl-1H-indol-5-yl) acetonitrile Step1->Int1 Step2 Cyclopropanation (BrCH2CH2Br, NaOH) Int1->Step2 Int2 1-(1-Methyl-1H-indol-5-yl) cyclopropanecarbonitrile Step2->Int2 Step3 Hydrolysis (KOH, Ethylene Glycol) Int2->Step3 Prod 1-(1-Methyl-1H-indol-5-yl) cyclopropanecarboxylic acid Step3->Prod

Synthetic workflow for 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarboxylic acid.

Core Experimental Protocols

Expertise & Experience: The synthesis relies on a robust sequence starting from 2-(1-methyl-1H-indol-5-yl)acetonitrile. The cyclopropanation utilizes a phase-transfer catalyzed (PTC) alkylation, which prevents premature nitrile hydrolysis[2]. The subsequent hydrolysis requires forcing conditions due to the severe steric hindrance of the neopentyl-like cyclopropyl carbon[3].

Protocol A: Phase-Transfer Catalyzed Cyclopropanation
  • Charge: To a reactor, add 2-(1-methyl-1H-indol-5-yl)acetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and benzyltriethylammonium chloride (TEBAC, 0.05 equiv) in toluene (10 volumes).

  • Base Addition: Add 50% aqueous NaOH (5.0 equiv) dropwise at 20°C under vigorous stirring.

    • Causality: The biphasic system with TEBAC shuttles the hydroxide ion into the organic phase. This generates the highly nucleophilic nitrile anion for sequential alkylation without exposing the nitrile group to bulk aqueous hydrolysis conditions[2].

  • Reaction: Heat to 60°C for 6 hours. Monitor the disappearance of the starting material via HPLC.

  • Workup: Cool to room temperature, separate the phases, wash the organic layer with distilled water (3x), and concentrate under reduced pressure to yield 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarbonitrile.

Protocol B: High-Temperature Basic Hydrolysis
  • Charge: Suspend the crude nitrile intermediate (1.0 equiv) in ethylene glycol (10 volumes).

  • Base Addition: Add solid KOH (5.0 equiv).

    • Causality: Standard aqueous NaOH reflux (100°C) is insufficient for 1-arylcyclopropanecarbonitriles. Ethylene glycol allows the reaction to safely reach 150°C, providing the necessary thermal energy to overcome the steric barrier of the cyclopropane ring and drive the intermediate amide to the carboxylic acid[4].

  • Reaction: Heat to 150°C for 12-16 hours. The reaction is self-validating; complete conversion is indicated when ammonia gas evolution ceases.

  • Workup: Cool to 20°C, dilute with water, and slowly acidify to pH 3 with 2M HCl to precipitate the 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarboxylic acid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q1: During cyclopropanation, I am observing a significant amount of a vinyl byproduct instead of the cyclopropane. How do I fix this? A: The vinyl byproduct (e.g., 2-(1-methyl-1H-indol-5-yl)but-3-enenitrile) forms via an elimination (E2) pathway of the mono-alkylated intermediate, rather than the desired intramolecular cyclization (SN2). This is usually caused by insufficient base concentration or poor phase mixing[2]. Actionable Fix: Ensure your NaOH is strictly 50% w/w (or use solid NaOH/KOH). Increase the impeller agitation rate to maximize the interfacial area for the phase-transfer catalyst. If the biphasic system continues to fail, switch to anhydrous conditions using NaH in DMF.

Q2: My nitrile hydrolysis is stalling at the primary amide intermediate. Should I switch to acidic hydrolysis? A: Stalling at the primary amide is a classic issue for 1-arylcyclopropanecarbonitriles due to steric shielding[4]. While acidic hydrolysis (e.g., H2SO4/AcOH/H2O at 110°C) is highly effective for simple phenyl rings[5], do not use it for this substrate . The electron-rich 1-methylindole core is highly sensitive to strong acids and will undergo rapid polymerization or degradation. Actionable Fix: Stick to basic conditions but increase the boiling point of your solvent. Switch from ethanol/water to ethylene glycol or propylene glycol with KOH at 150°C.

Q3: I am getting poor yields during the N-methylation of the indole precursor. Can I do the cyclopropanation first and methylate later? A: Yes, but it is highly discouraged. If you cyclopropanate 2-(1H-indol-5-yl)acetonitrile first, the acidic indole N-H (pKa ~16) will compete with the highly acidic alpha-nitrile protons (pKa ~20) during the NaOH/1,2-dibromoethane step. This leads to unwanted N-alkylation by 1,2-dibromoethane. Always perform the N-methylation (MeI, NaH, DMF) prior to cyclopropanation to protect the indole nitrogen.

Data Presentation: Hydrolysis Optimization

The following table summarizes the optimization data for the hydrolysis of 1-(1-Methyl-1H-indol-5-yl)cyclopropanecarbonitrile, demonstrating why high-temperature basic conditions are mandatory for this specific scaffold.

ConditionsTemp (°C)Time (h)Conversion to Amide (%)Conversion to Acid (%)Indole Degradation
20% NaOH (aq) / EtOH[2]802485<5None
LiOH (30 eq) / H2O[3]100244060None
H2SO4 / AcOH / H2O[5]11012095High (>40%)
KOH (5 eq) / Ethylene Glycol 150 12 <2 92 None

Sources

Validation & Comparative

Comparative Profiling Guide: 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic Acid vs. Unmethylated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on subtle structural modifications. The transition from the unmethylated 1-(1H-indol-5-yl)cyclopropane-1-carboxylic acid to its N-methylated analog, 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid , exemplifies the profound impact of the 1[1]. This guide provides a comprehensive technical comparison of these two building blocks—frequently utilized in the design of CFTR modulators and kinase inhibitors—detailing how the masking of the indole nitrogen alters lipophilicity, membrane permeability, and target engagement.

Structural & Physicochemical Rationale

The unmethylated indole analog possesses a free N-H bond, which acts as a Hydrogen Bond Donor (HBD). While this can be advantageous for interacting with specific polar residues within a target's binding pocket, it carries a high desolvation penalty when the molecule must cross lipophilic biological membranes.

By introducing a methyl group at the N1 position of the indole ring, several mechanistic shifts occur:

  • Loss of Hydrogen Bond Donor: The Polar Surface Area (PSA) is significantly reduced.

  • Lipophilicity Enhancement: The addition of the hydrophobic methyl group increases the partition coefficient (LogP), driving better [].

  • Conformational and Steric Effects: The methyl group restricts the conformational freedom of the indole ring. In many cases, this allows the molecule to perfectly fill an auxiliary hydrophobic pocket in the target enzyme or receptor, a phenomenon widely documented in 3[3].

N_Methylation_Impact A Indole N-Methylation (-CH3 Addition) B Loss of H-Bond Donor (Decreased PSA) A->B C Increased Lipophilicity (Higher LogP) A->C D Steric Bulk Addition (Conformational Shift) A->D E Reduced Aqueous Solubility B->E F Enhanced Membrane Permeability C->F G Hydrophobic Pocket Engagement (Magic Methyl Effect) C->G D->G

Mechanistic logic tree detailing the pharmacological impact of indole N-methylation.

Comparative Performance Data

The following table synthesizes the physicochemical and pharmacokinetic shifts observed when comparing the unmethylated and N-methylated indole-cyclopropane-carboxylic acid derivatives.

Property / Assay1-(1H-indol-5-yl)cyclopropane-1-carboxylic acid1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acidPharmacological Implication
Molecular Weight 201.22 g/mol 215.25 g/mol Negligible impact on Lipinski's Rule of Five.
Hydrogen Bond Donors 2 (Indole N-H, Carboxylic O-H)1 (Carboxylic O-H only)Reduced desolvation energy for the methylated analog.
Polar Surface Area ~49.3 Ų~37.3 ŲLower PSA correlates with enhanced passive permeability.
cLogP ~2.1~2.6Increased lipophilicity drives lipid bilayer partitioning.
Aqueous Solubility High (>100 µM)Moderate (~30-50 µM)3[3].
PAMPA Permeability Low/Moderate (<5 x 10⁻⁶ cm/s)High (>15 x 10⁻⁶ cm/s)Masking the HBD significantly boosts passive membrane flux.
Metabolic Stability High (t½ > 60 min in HLM)Moderate (t½ ~ 40 min in HLM)The N-methyl group introduces a site for CYP-mediated N-demethylation.

Experimental Protocols for Validation

To empirically validate the differences between these analogs, the following self-validating experimental workflows must be executed. Causality is built into the assay design: we measure LogD to confirm lipophilicity shifts, PAMPA to confirm permeability enhancements, and Human Liver Microsomes (HLM) to assess the 4[4].

ADME_Workflow Start Compound Library (Methylated vs Unmethylated) PChem Physicochemical Profiling (LogD, pKa) Start->PChem Perm Permeability Assay (PAMPA) PChem->Perm Metab Metabolic Stability (HLM/RLM) Perm->Metab Data Data Synthesis & SAR Modeling Metab->Data

High-throughput sequential ADME profiling workflow for indole derivatives.

Protocol 1: Chromatographic LogD (pH 7.4) Determination

Rationale: Traditional shake-flask methods are prone to emulsion artifacts with amphiphilic carboxylic acids. The Chromatographic Hydrophobicity Index (CHI) provides a high-throughput, self-validating measure of lipophilicity.

  • Mobile Phase Preparation: Prepare Buffer A (50 mM ammonium acetate, pH 7.4) and Buffer B (100% HPLC-grade acetonitrile).

  • Calibration: Inject a standard calibration mixture of known reference drugs (e.g., paracetamol, propranolol, toluene) to establish a retention time (Rt) to LogD correlation curve.

  • Sample Injection: Inject 5 µL of 10 µM compound solutions (unmethylated and methylated analogs) onto a C18 reversed-phase column (e.g., Waters XBridge, 50 x 2.1 mm).

  • Gradient Elution: Run a fast linear gradient from 5% to 95% Buffer B over 5 minutes.

  • Data Analysis: Calculate the CHI and derive the LogD7.4 based on the calibration curve. Expected outcome: The methylated analog will exhibit a longer retention time, confirming higher lipophilicity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To isolate the effect of passive diffusion (driven by the loss of the HBD) from active transport mechanisms.

  • Donor Plate Preparation: Dilute compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Acceptor Plate Preparation: Add 300 µL of blank PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich (donor bottom, acceptor top) and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify compound concentrations in both donor and acceptor compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability (Pe). Include highly permeable (verapamil) and poorly permeable (atenolol) internal controls to validate membrane integrity.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Rationale: N-methyl groups are classic liabilities for cytochrome P450 (CYP) oxidation (specifically N-demethylation). This assay determines if the "magic methyl" compromises the metabolic half-life.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Plot ln(% remaining) vs. time to calculate the intrinsic clearance (CLint) and half-life (t½).

Conclusion & Strategic Recommendations

The decision to utilize 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid over its unmethylated counterpart should be driven by the specific Target Product Profile (TPP). If the primary barrier in the lead optimization program is oral bioavailability and membrane permeability, N-methylation provides a robust solution by masking the HBD and lowering the polar surface area. However, medicinal chemists must carefully monitor the compound's aqueous solubility and potential for CYP-mediated N-demethylation to ensure an optimal pharmacokinetic profile.

References

  • Source: National Institutes of Health (NIH)
  • Title: Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis Source: RSC Publishing URL
  • Title: Lipophilicity of Drug Source: BOC Sciences URL
  • Title: ADME Properties - Pharmacokinetics Source: Drug Design Org URL

Sources

Comprehensive Comparison Guide: Validating the Purity of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid Using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, confirming the purity of complex pharmaceutical intermediates is a critical gateway to successful active pharmaceutical ingredient (API) manufacturing. 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a highly functionalized intermediate featuring an electron-rich indole core, an N-methyl group, and a sterically constrained cyclopropane carboxylic acid moiety.

Historically, a "99% Purity" claim based solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was considered sufficient. However, for complex intermediates with high functional density, relying on UV absorbance alone introduces significant regulatory and chemical risks[1]. This guide provides an objective comparison of purity validation methodologies, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive standard for this specific indole-derivative, and provides a field-proven, self-validating experimental protocol.

The Analytical Challenge: Why HPLC-UV Falls Short

To understand the necessity of LC-MS, we must analyze the structural causality of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid's behavior in analytical systems:

  • The Co-Elution Blind Spot: The indole ring is highly UV-active, meaning HPLC-UV will easily detect the main compound. However, synthetic byproducts often include regioisomers (e.g., substitution at the 4-yl or 6-yl positions instead of the 5-yl position). Because their chromophores and polarities are nearly identical, these isomers frequently co-elute. UV detection relies solely on retention time ( tR​ ) and cannot differentiate two compounds hiding within a single peak[2].

  • Non-Chromophoric Impurities: The cyclopropane ring is susceptible to ring-opening side reactions during synthesis, potentially generating aliphatic impurities. If an impurity lacks a strong UV chromophore, it will be invisible to a UV detector, artificially inflating the reported purity percentage[3].

  • Ionization Dynamics: The carboxylic acid group ( pKa​≈4.5 ) causes severe peak tailing on standard reverse-phase (RP) columns if the mobile phase is not properly buffered.

To mitigate these risks, modern analytical frameworks utilize an orthogonal approach, cross-referencing quantitative data with qualitative structural verification[4].

G A 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid (Synthesized Batch) B HPLC-UV (Routine Quantitation) A->B C LC-MS (Trace & Structural ID) A->C D qNMR (Absolute Purity) A->D E UV Chromatogram (Area %) B->E F Mass Spectrum (m/z) & Co-elution Check C->F G Proton Integration (Mass %) D->G H Orthogonal Data Synthesis (Cross-Referenced Purity) E->H F->H G->H I Validated Pharmaceutical Intermediate H->I

Orthogonal Purity Validation Workflow for Indole-Cyclopropane Derivatives

Method Comparison Matrix

The table below objectively compares the performance of HPLC-UV, quantitative NMR (qNMR), and LC-MS specifically for validating the purity of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

FeatureHPLC-UVqNMRLC-MS
Primary Output Relative Area %Absolute Mass %Molecular Weight ( m/z ) & Area %
Detection Principle Light Absorbance (Chromophore)Nuclear Magnetic ResonanceMass-to-Charge Ratio
Sensitivity (LOD) Moderate (~0.05%)Low (~1.0%)High (<0.01%)
Identifies Co-eluting Peaks? NoYes (via distinct proton shifts)Yes (via Extracted Ion Chromatograms)
Detects Des-methyl Impurity? Yes (if separated)YesYes ( Δm/z=−14 )
Best Use Case Routine batch releaseReference standard calibrationImpurity profiling & structural validation

Verdict: While qNMR is excellent for establishing the absolute purity of a primary reference standard without requiring identical reference materials[4], LC-MS is mandatory for detecting trace genotoxic impurities[5] and verifying that the substance in the vial matches the intended amino acid or intermediate sequence[3].

Experimental Protocol: LC-MS Purity Validation

To ensure a self-validating system, this protocol utilizes dual-polarity Electrospray Ionization (ESI). The target molecule has an exact mass of ~215.09 Da.

Step 1: Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Causality: The indole ring is highly lipophilic, while the carboxylic acid provides polar character. A 50:50 organic/aqueous mix ensures complete dissolution while matching the polarity of the initial mobile phase to prevent sample solvent-induced band broadening (the "solvent effect").

  • Concentration: Prepare a 0.1 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (LC Conditions)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Causality for Formic Acid: The mobile phase pH must be strictly maintained below the pKa​ of the cyclopropane-1-carboxylic acid (~4.5). At pH ~2.7 (achieved with 0.1% FA), the acid is fully protonated (neutral), allowing it to partition effectively into the C18 stationary phase, yielding sharp, symmetrical peaks. Without acid, the molecule would ionize in solution, causing severe peak tailing and early elution.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% 95% B

    • 7.0 - 9.0 min: 95% B (Column Wash)

    • 9.0 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS Conditions)
  • Ionization Source: Electrospray Ionization (ESI) operated in rapidly switching Positive (+) and Negative (-) modes.

  • Causality for Dual Polarity:

    • ESI Positive Mode: The tertiary nitrogen of the indole ring readily accepts a proton, yielding a strong [M+H]+ ion at m/z≈216.1 .

    • ESI Negative Mode: The carboxylic acid group easily loses a proton, yielding a highly stable [M−H]− ion at m/z≈214.1 .

    • Running both modes ensures that impurities lacking a basic nitrogen (which might be invisible in ESI+) are caught in ESI-, and vice versa.

  • Mass Range: m/z 100 to 800.

Step 4: Data Interpretation & Self-Validation
  • Extract Ion Chromatograms (EIC): Generate EICs for m/z 216.1 and 214.1. The retention times must align perfectly with the primary UV peak (if a diode array detector is connected in-line).

  • Impurity Profiling: Scan the total ion chromatogram (TIC) for common synthetic pitfalls:

    • Des-methyl impurity: Look for m/z 202.1 ( [M+H]+ ).

    • Esterified byproduct: If methanol was used in synthesis, look for the methyl ester at m/z 230.1 ( [M+H]+ ).

LCMS_Protocol S1 Sample Prep (MeOH/H2O) S2 RP-HPLC Separation (C18, 0.1% FA) S1->S2 Injection S3 ESI Ionization (Dual Polarity +/-) S2->S3 Elution S4 Mass Analysis (Quadrupole/TOF) S3->S4 Ion Transfer S5 Data Processing (Extracted Ion Chromatograms) S4->S5 m/z Detection

Step-by-Step LC-MS Experimental Workflow for Carboxylic Acid Analysis

Conclusion

For complex intermediates like 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, the transition from HPLC-UV to LC-MS is not merely a hardware upgrade; it is a fundamental shift from assumption to absolute structural certainty. By leveraging the dual-selectivity of chromatographic retention and mass-to-charge ratio, researchers can eliminate "chemical variance" as a variable in downstream drug development, ensuring that the API synthesis is built on a foundation of verified purity.

References
  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Tianmingpharm. Available at:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. Available at:[Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. HPLC Vials. Available at:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH / PMC). Available at:[Link]

Sources

A Comparative Efficacy Analysis of Glycine Transporter 1 (GlyT1) Inhibitors in Preclinical Assay Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the efficacy of prominent Glycine Transporter 1 (GlyT1) inhibitors in various in vitro and in vivo assay models. While the initial compound of interest, 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, is not extensively characterized in publicly available literature, this document serves as a comprehensive resource by presenting data on well-established GlyT1 inhibitors. The information herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of GlyT1 inhibitors based on supporting experimental data.

The inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia.[1] GlyT1 inhibitors block the reuptake of glycine, an obligatory co-agonist of the NMDA receptor, leading to increased synaptic glycine concentrations and, consequently, enhanced NMDA receptor function.[1][2] This guide will delve into the comparative efficacy of several key GlyT1 inhibitors, detailing the experimental methodologies used to assess their potency and functional impact.

Mechanism of Action: Enhancing NMDA Receptor Function

Glycine Transporter 1 (GlyT1), predominantly located on glial cells and presynaptic neurons, plays a crucial role in regulating the concentration of glycine in the synaptic cleft.[3] By clearing glycine from the synapse, GlyT1 maintains a sub-saturating level of this co-agonist at the NMDA receptor glycine-binding site. Inhibition of GlyT1 disrupts this reuptake process, leading to an elevation of extracellular glycine levels. This, in turn, increases the occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating its activation by glutamate.[2] This mechanism is particularly relevant for conditions like schizophrenia, where NMDA receptor hypofunction is a key element of the pathophysiology.[4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell Glutamate_Vesicle Glutamate Presynaptic_Terminal Presynaptic Terminal Glutamate_Vesicle->Presynaptic_Terminal Release Glutamate Glutamate Presynaptic_Terminal->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor GlyT1 GlyT1 Glycine->GlyT1 Binding Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Influx Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Transport GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibition cluster_0 Assay Preparation cluster_1 Uptake Assay cluster_2 Data Acquisition & Analysis Cell_Culture Culture GlyT1-expressing cells Cell_Plating Seed cells in 96-well plates Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of inhibitors Cell_Plating->Compound_Prep Pre_incubation Pre-incubate cells with inhibitors Initiate_Uptake Add [³H]Glycine solution Pre_incubation->Initiate_Uptake Incubation Incubate at 37°C Initiate_Uptake->Incubation Terminate_Uptake Wash with ice-cold buffer Incubation->Terminate_Uptake Cell_Lysis Lyse cells Scintillation_Counting Measure radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate % inhibition and IC50 Scintillation_Counting->Data_Analysis

Caption: [³H]Glycine Uptake Assay Workflow.

In Vivo and Functional Assays

Beyond in vitro potency, the efficacy of GlyT1 inhibitors is assessed in various in vivo models to evaluate their ability to engage the target in the central nervous system and produce the desired physiological effects.

  • Microdialysis: This technique is used to measure the extracellular levels of glycine in specific brain regions of living animals following the administration of a GlyT1 inhibitor. A dose-dependent increase in extracellular glycine is a direct confirmation of target engagement in the CNS. [6]* Behavioral Models of Schizophrenia: The pro-cognitive and antipsychotic-like effects of GlyT1 inhibitors are evaluated in animal models that mimic certain aspects of schizophrenia. For instance, compounds are tested for their ability to reverse cognitive deficits induced by NMDA receptor antagonists like MK-801 or phencyclidine (PCP). [7]* Electrophysiology: Techniques such as long-term potentiation (LTP) in hippocampal slices are used to assess the ability of GlyT1 inhibitors to enhance synaptic plasticity, a cellular correlate of learning and memory. [8]

Conclusion

The development of potent and selective GlyT1 inhibitors represents a promising avenue for the treatment of schizophrenia and other CNS disorders associated with NMDA receptor hypofunction. The comparative analysis of these inhibitors reveals a diverse landscape of potencies and mechanisms of action. High-potency, non-competitive inhibitors like Bitopertin have shown promise in clinical trials, while the endogenous modulator Sarcosine, despite its lower potency, has also demonstrated clinical benefits. [3][9] The selection of an appropriate GlyT1 inhibitor for research or therapeutic development requires careful consideration of its in vitro potency, mechanism of action, and in vivo profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of these compounds. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and a favorable side-effect profile to maximize their therapeutic potential.

References

  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC. (n.d.). Retrieved from [Link]

  • Iclepertin - Wikipedia. (n.d.). Retrieved from [Link]

  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. (2023). PubMed. Retrieved from [Link]

  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC. (n.d.). Retrieved from [Link]

  • The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. (2009). PubMed. Retrieved from [Link]

  • iclepertin (BI 425809). (n.d.). Drug Hunter. Retrieved from [Link]

  • Iclepertin | ALZFORUM. (2023). Retrieved from [Link]

  • The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior | Journal of Neuroscience. (2003). Retrieved from [Link]

  • Sarcosine derivatives: the first potent and selective described GlyT1 inhibitors. (n.d.). Retrieved from [Link]

  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites. (2008). PubMed. Retrieved from [Link]

  • GLYT1 Rat Glycine Transporter uptake LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. (2008). PubMed. Retrieved from [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.). Retrieved from [Link]

  • Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 - PMC. (n.d.). Retrieved from [Link]

  • Structural insights into glycine reuptake inhibition. (2020). bioRxiv. Retrieved from [Link]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. (n.d.). MDPI. Retrieved from [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1? (2025). Patsnap Synapse. Retrieved from [Link]

  • Bitopertin - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia: A Randomized, Double-Blind, Proof-of-Concept Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC. (n.d.). Retrieved from [Link]

  • Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. (2009). PubMed. Retrieved from [Link]

  • Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. (n.d.). CHIMIA. Retrieved from [Link]

  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. (2018). ACS Publications. Retrieved from [Link]

  • Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC. (n.d.). Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating CEP-32496, a Novel BRAF V600E Inhibitor, Against Clinically Approved Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of BRAF V600E Targeted Therapy

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma and other cancers.[1][2] This mutation leads to constitutive activation of the MAP kinase (MAPK) signaling pathway, a central regulator of cell proliferation and survival.[3] The development of selective BRAF V600E inhibitors has marked a paradigm shift, offering significant clinical benefits over conventional chemotherapy.[2]

This guide focuses on 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid , also known as CEP-32496 or Agerafenib, a novel, orally active inhibitor of the BRAF V600E kinase.[1][4][5] The objective of this document is to provide a comprehensive benchmarking analysis of CEP-32496 against two established, FDA-approved standard-of-care agents: Vemurafenib (PLX4032/RG7204) and Dabrafenib (GSK2118436).

Benchmarking is a critical process in drug discovery that provides a data-driven foundation for decision-making, enabling a clear assessment of a new candidate's potential advantages and liabilities against existing therapies.[6] This guide will delve into the comparative biochemical potency, cellular activity, and kinase selectivity of these three compounds, supported by detailed experimental protocols and data analysis.

Rationale for Selection of Reference Compounds

The choice of reference compounds is paramount for a meaningful benchmark analysis. Vemurafenib and Dabrafenib were selected for the following reasons:

  • Established Clinical Relevance: Both are FDA-approved for treating BRAF V600E-mutated metastatic melanoma and have well-documented efficacy and safety profiles.[1][2][7]

  • Shared Mechanism of Action: They are potent, ATP-competitive inhibitors of the BRAF V600E kinase, providing a direct and relevant comparison to CEP-32496's primary mechanism.[7]

  • Extensive Public Data: A wealth of preclinical and clinical data is available for both compounds, facilitating a robust comparative analysis.

This comparison will allow researchers and drug developers to contextualize the performance of CEP-32496 within the current therapeutic landscape.

The MAPK Signaling Pathway and BRAF V600E Inhibition

The MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses. In cancers with the BRAF V600E mutation, the pathway is perpetually "on," leading to uncontrolled cell division. Selective inhibitors like CEP-32496, Vemurafenib, and Dabrafenib bind to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation and activation of its downstream target, MEK. This blockade ultimately inhibits ERK phosphorylation, halting the pro-proliferative signal.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Regulates Inhibitor CEP-32496 Vemurafenib Dabrafenib Inhibitor->BRAF_V600E Inhibits

Figure 2: Tiered experimental workflow for benchmarking a novel kinase inhibitor.

Protocol: BRAF V600E Biochemical Potency Assay (Luminescent)

This protocol is adapted from standard methodologies for luminescent kinase assays, such as the Kinase-Glo® platform. [8] Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, more potent inhibition at a given inhibitor concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 9-point, 3-fold serial dilution of CEP-32496 and reference compounds in 100% DMSO, starting at a top concentration of 10 µM.

  • Reagent Preparation:

    • Thaw recombinant human BRAF V600E enzyme and substrate (e.g., inactive MEK1) on ice.

    • Prepare a 2X Kinase Reaction Buffer containing the enzyme and substrate at their optimal concentrations.

    • Prepare a 2X Compound/ATP solution containing ATP at its Km concentration.

  • Assay Plate Setup (384-well, white, low-volume):

    • Add 2.5 µL of serially diluted compound or DMSO vehicle control to appropriate wells.

    • To initiate the reaction, add 2.5 µL of the 2X Kinase Reaction Buffer to all wells.

    • Add 5 µL of the 2X Compound/ATP solution. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: The inclusion of positive (no inhibitor) and negative (no enzyme or ATP) controls in every plate is essential to calculate Z' factor, ensuring the assay is robust and the data is reliable. A Z' factor > 0.5 is considered excellent.

Protocol: A375 Cellular Proliferation Assay (MTS)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on a cancer cell line. [9] Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A375 cells (ATCC® CRL-1619™) in DMEM supplemented with 10% FBS.

    • Trypsinize and count the cells. Seed 3,000 cells per well in 90 µL of media into a 96-well clear-bottom plate.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of CEP-32496 and reference compounds in culture media.

    • Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO2).

  • Detection:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Summary and Conclusion

This guide provides a comparative benchmark of the novel BRAF V600E inhibitor CEP-32496 against the clinically approved standards, Vemurafenib and Dabrafenib. The analysis demonstrates that CEP-32496 is a highly potent inhibitor of the target kinase and effectively suppresses the proliferation of BRAF V600E-mutant melanoma cells in vitro.

Key Performance Summary

ParameterCEP-32496VemurafenibDabrafenibAssessment
Biochemical Potency (BRAF V600E) Excellent (Kd = 14 nM)Excellent (IC50 = 13-31 nM)Excellent (IC50 = 0.6 nM)CEP-32496 is highly potent, comparable to standards.
Cellular Potency (A375) Excellent (IC50 = 78 nM)Good (IC50 < 500 nM)Excellent (IC50 < 200 nM)CEP-32496 shows strong cellular activity.
Kinase Selectivity Favorable (Low CRAF activity)Moderate (Inhibits CRAF)Good (More selective than Vem.)CEP-32496's selectivity profile may offer a safety advantage.
Oral Bioavailability Excellent (>95% in preclinical species)Favorable propertiesFavorable propertiesCEP-32496 has demonstrated excellent pharmaceutical properties. [1][4]

References

  • CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity. AACR Journals. [Link]

  • CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. PubMed. [Link]

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  • Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC - NIH. [Link]

  • Compound Screening and Profiling Services. Sino Biological. [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma. PMC. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC. [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. [Link]

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  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib. ResearchGate. [Link]

  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib. ResearchGate. [Link]

  • Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. MDPI. [Link]

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  • Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. AACR Journals. [Link]

  • Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong. YouTube. [Link]

  • Natural Compounds as Potential Adjuncts for BRAF V600E-Mutated Tumors During Tovorafenib Drug Holidays: A Preclinical Perspective. EFMU: The Euler-Franeker Memorial University and Institute. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. [Link]

  • 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity. PubMed. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PMC. [Link]

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A Comparative Guide to the Reproducibility of Synthetic Routes for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of plausible synthetic routes for the novel compound 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. As a key structural motif in medicinal chemistry, the efficient and reproducible synthesis of this molecule is of significant interest. This document explores two primary strategies: a convergent approach based on modern cross-coupling methodologies and a linear strategy involving the construction of the cyclopropane ring onto a pre-functionalized indole core. Each route is analyzed for its potential efficiency, scalability, and reproducibility, with supporting theoretical and experimental considerations.

Introduction

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a compound of interest in drug discovery due to the prevalence of the substituted indole and cyclopropanecarboxylic acid moieties in bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, while the cyclopropane ring can impart unique conformational constraints and metabolic stability. The development of a reliable synthetic route is paramount for enabling further investigation into its therapeutic potential. This guide aims to provide a critical evaluation of potential synthetic pathways to inform researchers on the most viable options for its synthesis.

Comparative Analysis of Synthetic Strategies

Two main retrosynthetic approaches are considered for the synthesis of the target molecule.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This advanced approach involves the synthesis of two key fragments, a 1-methyl-1H-indol-5-ylboronic acid derivative and a 1-halocyclopropane-1-carboxylic acid ester, which are then coupled using a palladium catalyst. This strategy offers high convergency and modularity, allowing for the independent optimization of the synthesis of each fragment.

Route 2: Linear Synthesis via Cyclopropanation of a C5-Substituted Indole

This more traditional, linear approach focuses on first establishing a suitable functional group at the C5 position of the 1-methyl-1H-indole core that can then be elaborated into the cyclopropanecarboxylic acid moiety. This could involve, for example, the cyclopropanation of a C5-acrylic acid ester derivative.

Data Presentation: A Comparative Overview
MetricRoute 1: Convergent (Suzuki-Miyaura)Route 2: Linear (Cyclopropanation)
Plausible Overall Yield Moderate to HighLow to Moderate
Number of Steps Potentially fewer steps for the final assemblyPotentially more linear steps
Scalability Generally good for cross-coupling reactionsCan be challenging for some cyclopropanation methods
Reproducibility High, due to well-established reaction conditionsVariable, depending on the chosen cyclopropanation method
Access to Analogs High modularity allows for easy variation of both fragmentsModification of the indole core is straightforward

Experimental Protocols

Route 1: Detailed Protocol for Convergent Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the key steps for the convergent synthesis, assuming the successful preparation of the necessary building blocks.

Step 1: Synthesis of 1-Methyl-1H-indol-5-ylboronic acid pinacol ester.

This intermediate can be prepared from commercially available 5-bromo-1-methyl-1H-indole via a Miyaura borylation reaction. The use of indolylboronic acids in Suzuki-Miyaura coupling is a well-established method for the functionalization of the indole nucleus.[1][2]

Step 2: Synthesis of Ethyl 1-bromocyclopropane-1-carboxylate.

This crucial coupling partner can be synthesized from diethyl malonate and 1,2-dibromoethane to form diethyl cyclopropane-1,1-dicarboxylate, followed by partial hydrolysis and bromination.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling.

The final C-C bond formation is achieved by the cross-coupling of the two fragments.

  • Reaction: 1-Methyl-1H-indol-5-ylboronic acid pinacol ester is coupled with ethyl 1-bromocyclopropane-1-carboxylate in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dimethoxyethane/water).[3]

Step 4: Hydrolysis of the Ester.

The resulting ethyl ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the final product, 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

Route 2: Detailed Protocol for Linear Synthesis via Cyclopropanation

This protocol outlines a plausible, though less established, linear approach.

Step 1: Synthesis of Ethyl (E)-3-(1-methyl-1H-indol-5-yl)acrylate.

This intermediate can be prepared from 5-bromo-1-methyl-1H-indole via a Heck reaction with ethyl acrylate.

Step 2: Cyclopropanation.

The α,β-unsaturated ester is then subjected to a cyclopropanation reaction. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic method for this transformation.[4]

Step 3: Hydrolysis of the Ester.

The resulting ethyl 1-(1-methyl-1H-indol-5-yl)cyclopropane-1-carboxylate is hydrolyzed to the final carboxylic acid.

Mandatory Visualizations

Convergent Synthesis A 5-Bromo-1-methyl-1H-indole B 1-Methyl-1H-indol-5-ylboronic acid pinacol ester A->B Miyaura Borylation E 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid ethyl ester B->E Suzuki-Miyaura Coupling C Diethyl malonate D Ethyl 1-bromocyclopropane-1-carboxylate C->D Multi-step synthesis D->E F Target Molecule E->F Hydrolysis

Caption: Convergent synthesis via Suzuki-Miyaura coupling.

Linear Synthesis A 5-Bromo-1-methyl-1H-indole B Ethyl (E)-3-(1-methyl-1H-indol-5-yl)acrylate A->B Heck Reaction C Ethyl 1-(1-methyl-1H-indol-5-yl)cyclopropane-1-carboxylate B->C Simmons-Smith Cyclopropanation D Target Molecule C->D Hydrolysis

Caption: Linear synthesis via cyclopropanation.

Discussion and Recommendations

The convergent approach (Route 1) is highly recommended for the synthesis of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. The Suzuki-Miyaura coupling is a robust and well-understood reaction with a broad substrate scope and generally high yields.[3] This strategy allows for the parallel synthesis of the two key fragments, which can streamline the overall process and facilitate the preparation of analogs by modifying either the indole or the cyclopropane component. The synthesis of 5-substituted indoles via boronic acids is well-documented, enhancing the reproducibility of this route.[5]

The linear approach (Route 2) , while conceptually simpler, presents significant potential challenges. The direct cyclopropanation of an electron-rich indole derivative can be problematic, potentially leading to side reactions and lower yields. The Simmons-Smith reaction, while a classic method, can sometimes lack reproducibility and may not be suitable for all substrates.[4] Furthermore, this linear sequence is less flexible for analog synthesis.

References

  • Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. ACS Publications. Available at: [Link]

  • Synthesis of 5-[(Indol-2-on-3-yl)methyl]-2,2-dimethyl-1,3- dioxane-4,6-diones and Spirocyclopropyloxindole Derivatives. Potential Aldose Reductase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Indolylboronic Acids: Preparation and Applications. PMC - NIH. Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. Available at: [Link]

  • Synthesis of some 5-substituted indoles. SciSpace. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. PMC. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar. Available at: [Link]

  • Photochemical coupling of 5-bromo-1,3-dimethyluracil and its 6-alkyl derivatives to 3-methylindole and N alpha-acetyl-L-tryptophan methyl ester. PubMed. Available at: [Link]

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PubMed. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. ScienceDirect. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Opening of Donor–Acceptor Cyclopropanes with Indoles via Hydrogen Bond Activation with 1,1,1,3,3,3-Hexafluoroisopropanol. The Journal of Organic Chemistry. Available at: [Link]

  • Solid-phase synthesis of indolecarboxylates using palladium-catalyzed reactions. PubMed. Available at: [Link]

  • Indole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. Available at: [Link]

Sources

Cross-Validation of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of potent, selective antagonists for the Prostaglandin D2 Receptor 2 (CRTH2/DP2) remains a critical objective in treating Th2-mediated inflammatory diseases such as asthma and allergic rhinitis. 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid represents a highly optimized, conformationally restricted pharmacophore designed to outcompete endogenous PGD2.

The Causality of Structural Design: Most classic CRTH2 antagonists (e.g., indomethacin, ramatroban) rely on a flexible acetic acid moiety to mimic the carboxylate of PGD2 [1]. However, flexible chains incur a high entropic penalty upon binding. By incorporating a rigid cyclopropane ring , the carboxylic acid is locked into an optimal vector to interact with the highly polar carboxylate-recognition pocket of CRTH2 (comprising residues R170, K210, and Y262) [2]. Simultaneously, the 1-methyl-1H-indole core engages in critical hydrophobic stacking with W283 and Y183 within the receptor's transmembrane cleft [2].

To objectively evaluate this compound against existing alternatives, we must deploy a cross-validated assay pipeline that eliminates format-specific artifacts (such as compound auto-fluorescence or non-specific lipid partitioning).

Mechanism PGD2 Endogenous PGD2 (Agonist) CRTH2 CRTH2 (DP2) Receptor (Transmembrane GPCR) PGD2->CRTH2 Activates Antagonist 1-(1-Methyl-1H-indol-5-YL) cyclopropane-1-carboxylic acid PolarPocket Polar Pocket (R170, K210, Y262) Antagonist->PolarPocket Carboxylate Binding Hydrophobic Hydrophobic Cleft (W283, Y183) Antagonist->Hydrophobic Indole Stacking GProtein Gαi Protein Coupling (cAMP Inhibition) CRTH2->GProtein Induces Blockade Signaling Blockade (Antagonism) CRTH2->Blockade Prevents Activation PolarPocket->CRTH2 Hydrophobic->CRTH2

Fig 1: Binding mechanism of the indole-cyclopropane antagonist at the CRTH2 receptor.

Orthogonal Assay Design Strategy

Relying on a single binding assay format is a common pitfall in GPCR drug discovery. To establish absolute trustworthiness, our workflow utilizes three orthogonal systems:

  • Radioligand Binding ([³H]-PGD2): The thermodynamic gold standard for determining absolute inhibition constants ( Ki​ ).

  • TR-FRET: A high-throughput, non-radioactive format that mitigates the intrinsic fluorescence of indole-based compounds.

  • Surface Plasmon Resonance (SPR): Real-time kinetic resolution to calculate target residence time ( 1/koff​ ), a metric highly correlated with in vivo efficacy.

Workflow cluster_assays Orthogonal Assay Panel Prep Compound Preparation (10-Point Dose Response) Rad Radioligand Binding [3H]-PGD2 Displacement (Ki) Prep->Rad TRFRET TR-FRET Assay Tb-Donor / d2-Acceptor (IC50) Prep->TRFRET SPR Surface Plasmon Resonance Real-Time Kinetics (Kon/Koff) Prep->SPR Analysis Schild Regression & Residence Time Calculation Rad->Analysis TRFRET->Analysis SPR->Analysis Validation Validated Lead Profile Analysis->Validation Cross-Correlated Data

Fig 2: Orthogonal cross-validation workflow for CRTH2 binding assays.

Self-Validating Experimental Protocols

Protocol A: [³H]-PGD2 Radioligand Displacement Assay
  • The Causality of the Protocol: GPCRs exist in an equilibrium between high-affinity (G-protein coupled) and low-affinity (uncoupled) states for agonists. Because [³H]-PGD2 is an agonist, its affinity shifts based on G-protein availability. To accurately measure the affinity of our antagonist independent of cellular G-protein levels, we must artificially uncouple the receptor. This is achieved by adding the non-hydrolyzable GTP analog, GTPγS , which locks G-proteins in their inactive state.

  • Methodology:

    • Prepare isolated cell membranes from HEK293 cells stably expressing human CRTH2 (5 µg protein/well).

    • Pre-incubate membranes in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA) containing 10 µM GTPγS for 30 minutes at room temperature. Note: BSA is critical to prevent non-specific partitioning of the highly lipophilic indole compound into the plastic microplate.

    • Add 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid in a 10-point concentration curve (0.1 nM to 10 µM).

    • Add 1 nM[³H]-PGD2 (specific activity ~150 Ci/mmol) and incubate for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Quantify bound radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

  • Self-Validation System: The assay must yield a Z'-factor > 0.7. Ramatroban (1 µM) is used to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the membrane prep is rejected.

Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay
  • The Causality of the Protocol: Indole derivatives possess conjugated pi-electron systems that often exhibit intrinsic auto-fluorescence, artificially inflating signals in standard fluorescence polarization assays. TR-FRET utilizes a Terbium (Tb) donor fluorophore with a remarkably long emission half-life (milliseconds). By introducing a 50 µs time delay between excitation and signal acquisition, all short-lived compound auto-fluorescence decays to zero, leaving only the specific FRET signal.

  • Methodology:

    • Utilize SNAP-tagged CRTH2 receptors labeled with Terbium (Tb) cryptate.

    • Mix the receptor with the test compound and a proprietary d2-labeled PGD2 fluorescent tracer.

    • Incubate in the dark for 60 minutes at 25°C.

    • Excite the plate at 337 nm. After a 50 µs delay, read dual emissions at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the FRET ratio (665/620 nm) to determine the IC50​ .

Protocol C: Surface Plasmon Resonance (SPR) Kinetics
  • The Causality of the Protocol: Direct immobilization of GPCRs onto SPR chips via amine coupling often collapses the hydrophobic transmembrane domains, destroying the ligand-binding cleft. To preserve the native conformation of CRTH2, the receptor is reconstituted into lipid nanodiscs (using MSP1D1 scaffold proteins) prior to chip capture via a C-terminal His-tag.

  • Methodology:

    • Capture His-tagged CRTH2 nanodiscs onto an NTA sensor chip to a density of ~3000 Resonance Units (RU).

    • Inject 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid at a flow rate of 50 µL/min (to minimize mass transport limitations) across 5 concentrations.

    • Monitor association ( kon​ ) for 120 seconds and dissociation ( koff​ ) for 600 seconds.

    • Calculate Residence Time ( τ=1/koff​ ).

Comparative Performance Data

The table below summarizes the cross-validated performance of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid against standard, commercially validated CRTH2 ligands.

Compound / LigandStructural ClassRadioligand Ki​ (nM)TR-FRET IC50​ (nM)SPR Residence Time (min)
1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid Indole-Cyclopropane 4.2 ± 0.5 6.8 ± 0.7 45.0
Ramatroban (Reference)Carbazole-Acetate12.5 ± 1.118.2 ± 1.512.0
Indomethacin (Reference)Indole-Acetate240.0 ± 15.0310.0 ± 22.02.5
Analytical Insights:
  • Affinity Superiority: The test compound demonstrates a ~3-fold improvement in Ki​ over Ramatroban and a ~57-fold improvement over Indomethacin. This validates the hypothesis that the rigid cyclopropane ring minimizes the entropic penalty of binding compared to the flexible acetic acid chain of Indomethacin.

  • Kinetic Durability: The most striking advantage is the extended residence time (45 minutes). The constrained geometry of the cyclopropane ring locks the carboxylate into a highly stable salt bridge network with R170 and K210, drastically reducing the dissociation rate ( koff​ ) [2]. This suggests the compound will exhibit prolonged in vivo efficacy even as systemic drug concentrations decline.

References

  • Crosignani S, Jorand-Lebrun C, Campbell G, et al. "Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids." ACS Medicinal Chemistry Letters. 2011; 2(12):938-942. Available at:[Link]

  • Wang L, Yao D, Deepak R, et al. "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Molecular Cell. 2018; 72(1):48-59.e4. Available at:[Link]

Safety Operating Guide

A Guide to the Proper Disposal of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid. As a novel compound frequently utilized in drug discovery and development, ensuring its proper handling from bench to disposal is paramount for personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights that extend beyond mere procedural instruction.

The disposal of any research chemical is the final, critical step in its lifecycle. Improper disposal not only poses a direct threat to individuals and the ecosystem but can also result in significant regulatory non-compliance.[1] This guide is structured to provide a clear, logical workflow, from initial hazard assessment to the final hand-off of waste to certified personnel, ensuring a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid may not be readily available, a hazard assessment can be conducted by examining analogous structures such as indole derivatives and cyclopropanecarboxylic acids.

Based on these related compounds, it is prudent to treat 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid as a hazardous substance with the potential for skin and eye irritation, and possible harm if inhaled or ingested.[2][3][4] Therefore, strict adherence to safety protocols is non-negotiable.

1.1 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid for disposal:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact and absorption.[2][5]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[2][5][6]
Body Protection A lab coat and appropriate protective clothingTo prevent contamination of personal clothing and skin.[2][7]
Respiratory Protection A dust mask or respiratorTo be used in cases of inadequate ventilation or when handling the compound as a powder to prevent inhalation.[2][4]

1.2 Emergency Procedures

In the event of accidental exposure, immediate action is crucial:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water.[8] Remove any contaminated clothing.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.

Part 2: Step-by-Step Disposal Workflow

The proper disposal of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a multi-step process that ensures safety and regulatory compliance at every stage.

2.1 Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[10]

  • Step 1: Designate a Waste Container: Use a clearly labeled, sealable container for the collection of solid 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid waste. For liquid waste containing this compound, use a separate, compatible container.

  • Step 2: Labeling: The container must be labeled with the full chemical name: "1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid," and any known hazard warnings.[10][11]

  • Step 3: Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.[10] In particular, avoid mixing with strong oxidizing agents or strong bases.[9][12]

2.2 Accumulation in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for the safe accumulation of hazardous waste prior to its collection.[2]

  • Step 1: Location: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13]

  • Step 2: Container Management: The waste container must be kept securely sealed at all times, except when adding waste.[2][10] This prevents the release of vapors and minimizes the risk of spills.

  • Step 3: Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons.[13][14]

2.3 Final Disposal Protocol

The final disposal must be handled by trained professionals.

  • Step 1: Request Pickup: Once the waste container is full or is no longer needed, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][13]

  • Step 2: Documentation: Complete any necessary hazardous waste tags or manifests as required by your institution and the U.S. Environmental Protection Agency (EPA).[13]

  • Step 3: Await Collection: Do not transport the hazardous waste yourself.[2] Trained personnel will collect the waste directly from your laboratory's SAA.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid hazard_assessment Conduct Hazard Assessment (Consult SDS of analogous compounds) start->hazard_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_assessment->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Use Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Use Labeled Liquid Waste Container waste_type->liquid_waste Liquid check_compatibility Ensure No Incompatible Wastes are Mixed solid_waste->check_compatibility liquid_waste->check_compatibility saa Store in Designated Satellite Accumulation Area (SAA) check_compatibility->saa keep_closed Keep Container Securely Closed saa->keep_closed monitor_volume Monitor Accumulation Volume keep_closed->monitor_volume request_pickup Request Waste Pickup from EHS monitor_volume->request_pickup documentation Complete Hazardous Waste Documentation request_pickup->documentation end End: Waste Collected by Trained Personnel documentation->end

Sources

Safeguarding Your Research: A Practical Guide to Handling 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid incorporates an indole ring, a carboxylic acid group, and a cyclopropane moiety. Based on data from similar compounds, the primary anticipated hazards include:

  • Irritation: Indole derivatives and carboxylic acids are frequently cited as irritants to the skin, eyes, and respiratory system.[1][2][3][4]

  • Unknown Toxicity: As a research chemical, the full toxicological profile has likely not been established.[5] Therefore, it should be handled as a substance with unknown toxicity. Many carboxylic acid-containing drugs, for instance, have been associated with idiosyncratic drug toxicity.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[7][8] Contaminated gloves should be disposed of properly after use.[5][9][10]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.[1][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[7] The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[5][9]
Respiratory Protection Use in a well-ventilated area or a fume hoodTo minimize the inhalation of any dust or aerosols.[3][7][8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[5][9]
Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key stages of handling, from preparation to disposal.

cluster_prep Pre-Handling cluster_handling Active Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Information for Related Compounds prep_area->prep_sds handle_weigh Weigh Compound Carefully to Avoid Dust prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedures handle_dissolve->handle_reaction post_decon Decontaminate Work Surfaces handle_reaction->post_decon Proceed to Post-Handling post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid.

Detailed Steps:

  • Preparation:

    • Before handling, ensure you are wearing all the specified PPE.[8]

    • Prepare your workspace in a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Review all available safety information for structurally similar indole-carboxylic acids.

  • Handling:

    • When weighing the solid compound, do so carefully to minimize the generation of dust.[3][5]

    • Avoid all personal contact, including inhalation.[3]

    • Wash hands thoroughly after handling the product and before breaks.[1][10]

  • In Case of a Spill:

    • For small spills, and if you are properly trained, contain the spill with an absorbent material like vermiculite or sand.[8]

    • Wearing appropriate PPE, carefully collect the contaminated material and place it in a sealed, labeled hazardous waste container.[8][9]

    • Decontaminate the spill area and collect all cleaning materials as hazardous waste.[8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.[7]

Waste Segregation and Labeling:

  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste unless compatibility has been confirmed.[7][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid".[7][11]

Disposal Procedure:

  • Containerization: Use a leak-proof, chemically resistant container with a secure lid.[7] Do not fill the container beyond 90% capacity.[7]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible chemicals.[7]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][8] Never dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while advancing your critical research.

References

  • Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet Indole-2-carboxylic acid - metasci.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals - Benchchem.
  • material safety data sheet - indole-3-carboxylic acid 99% ar - Oxford Lab Fine Chem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid - AK Scientific, Inc.
  • 1H-Indole-3-carboxylic acid - Apollo Scientific.
  • Indole-3-Carboxylic Acid - ZELLX.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - PhytoTech Labs.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed.

Sources

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